Ertugliflozin-d5
Description
Properties
Molecular Formula |
C22H25ClO7 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2 |
InChI Key |
MCIACXAZCBVDEE-BLDWDHEESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ertugliflozin-d5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the chemical structure, properties, and analytical applications of Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By blocking SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus. This compound is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms in the ethoxy group have been replaced with deuterium. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of Ertugliflozin in biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure. The key chemical identifiers and properties are summarized in the table below. While extensive experimental data on the physical properties of this compound are not publicly available, the provided information is based on data from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | (1S,2S,3S,4R,5S)-5-(4-Chloro-3-(4-(ethoxy-d5)benzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | [1][2] |
| CAS Number | 1298086-22-2 | [1][2] |
| Molecular Formula | C₂₂H₂₀D₅ClO₇ | [1] |
| Molecular Weight | 441.92 g/mol | [1] |
| Appearance | Off-White Solid | [3] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Not publicly available | |
| Parent Drug | Ertugliflozin | [1] |
Mechanism of Action of Ertugliflozin
As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Ertugliflozin. The primary therapeutic effect of Ertugliflozin is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[4] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.
Caption: Mechanism of SGLT2 Inhibition by Ertugliflozin.
Experimental Protocols
Proposed Synthesis of this compound
While the specific, proprietary synthesis of this compound is not publicly available, a plausible method for introducing the deuterium labels can be proposed based on standard organic synthesis techniques. The deuterium atoms are located on the ethyl group of the ethoxybenzyl moiety. A common method to achieve this is through the Williamson ether synthesis using a deuterated ethylating agent.
Hypothetical Protocol:
-
Starting Material: A suitable precursor of Ertugliflozin containing a free phenol group at the 4-position of the benzyl ring.
-
Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide.
-
Deuterated Ethylation: The phenoxide is then reacted with a deuterated ethylating agent, such as ethyl-d5 iodide (CD₃CD₂I) or ethyl-d5 bromide (CD₃CD₂Br). This reaction proceeds via an Sₙ2 mechanism, where the phenoxide displaces the halide to form the deuterated ether linkage.
-
Purification: The resulting this compound is purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica gel.
-
Characterization: The structure and isotopic purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Bioanalytical Method for Quantification of Ertugliflozin using this compound
This compound is primarily used as an internal standard for the quantification of Ertugliflozin in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) as the internal standard.
-
Perform protein precipitation by adding a sufficient volume of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ertugliflozin: m/z 437.2 → 329.0[5]
-
This compound: m/z 442.2 → 334.3
-
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standard samples with known concentrations of Ertugliflozin and a constant concentration of this compound.
-
The peak area ratio of the analyte (Ertugliflozin) to the internal standard (this compound) is plotted against the concentration of the analyte.
-
The concentration of Ertugliflozin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflows
The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.
Caption: Bioanalytical Workflow using a Deuterated Internal Standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Ertugliflozin in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for supporting pharmacokinetic, toxicokinetic, and clinical studies in the development and post-market surveillance of Ertugliflozin. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its parent compound, and representative experimental protocols for its synthesis and analytical application, serving as a valuable resource for researchers and professionals in the field of drug development.
References
The Unseen Partner: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, yet it is not without its challenges. Matrix effects, variability in sample preparation, and instrument fluctuations can all introduce significant error. To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, has become the gold standard. This technical guide delves into the core mechanism of action of deuterated internal standards, providing an in-depth understanding of how they ensure the reliability and integrity of bioanalytical data. We will explore the underlying principles, present quantitative data on their performance, and provide detailed experimental protocols for their application.
The Core Mechanism: Compensating for Variability
The fundamental principle behind the utility of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][2] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the resulting molecule behaves almost identically to the parent analyte throughout the analytical process.[2][3] This includes co-elution during chromatography, similar extraction recovery, and, most critically, experiencing the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[1][3][4]
During electrospray ionization (ESI), a common ionization technique in LC-MS, co-eluting matrix components can interfere with the ionization of the analyte, leading to either a suppression or enhancement of its signal.[5][6] This "matrix effect" is a major source of variability and inaccuracy in quantitative bioanalysis.[4] A deuterated internal standard, being chemically akin to the analyte, is affected by these matrix components in the same manner.[1][7] Because the mass spectrometer can differentiate between the analyte and the heavier deuterated standard, the ratio of their signals remains constant, even if the absolute signal intensity of both fluctuates due to matrix effects.[7] This normalization of the signal is the cornerstone of the internal standard's mechanism of action, leading to significantly improved accuracy and precision.[7][8]
dot
Caption: Workflow for bioanalysis using a deuterated internal standard.
Quantitative Performance: A Comparative Overview
The theoretical advantages of using deuterated internal standards are borne out by empirical data. Numerous studies have demonstrated their superiority over analogue (structurally similar but not isotopically labeled) internal standards and methods without an internal standard.
| Analyte | Internal Standard Type | Parameter | Result | Reference |
| Tacrolimus | Deuterated (13C, D2) | Matrix Effect (%) | -16.64 | [1] |
| Tacrolimus | Analogue (Ascomycin) | Matrix Effect (%) | -28.41 | [1] |
| Tacrolimus | Deuterated (13C, D2) | Imprecision (CV%) | <3.09 | [1] |
| Tacrolimus | Analogue (Ascomycin) | Imprecision (CV%) | <3.63 | [1] |
| Tacrolimus | Deuterated (13C, D2) | Accuracy (%) | 99.55 - 100.63 | [1] |
| Tacrolimus | Analogue (Ascomycin) | Accuracy (%) | 97.35 - 101.71 | [1] |
| Sirolimus | Deuterated (d3) | Imprecision (CV%) | 2.7 - 5.7 | |
| Sirolimus | Analogue (Desmethoxyrapamycin) | Imprecision (CV%) | 7.6 - 9.7 | |
| Everolimus | Deuterated (d4) | Method Comparison Slope | 0.95 | |
| Everolimus | Analogue (32-desmethoxyrapamycin) | Method Comparison Slope | 0.83 | |
| Kahalalide F | Deuterated (D8) | Mean Bias (%) | 100.3 | |
| Kahalalide F | Analogue (Butyric acid analogue) | Mean Bias (%) | 96.8 | |
| D-24851 | Deuterated (D4) | Accuracy (%) | 98.7 - 102.1 | |
| D-24851 | Analogue | Accuracy (%) | 90.5 - 109.2 | |
| D-24851 | No Internal Standard | Accuracy (%) | 85.4 - 114.7 |
Table 1: Comparative Performance of Deuterated vs. Analogue Internal Standards
Experimental Protocols: Best Practices in Action
The successful implementation of deuterated internal standards requires meticulous attention to detail in the experimental protocol. Below are examples of detailed methodologies for the quantification of different analytes in biological matrices.
Quantification of Fulvestrant in Human Plasma
1. Sample Preparation:
-
To 500 µL of human plasma in a pre-labeled tube, add 50 µL of Fulvestrant-D3 internal standard solution (100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase.[9]
2. LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC
-
Column: Chromolith RP-18e (100 x 4.6 mm)
-
Mobile Phase: 0.5% acetic acid in water:acetonitrile (20:80, v/v)
-
Flow Rate: 1.0 mL/min (with 50% split)
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) - Negative
-
MRM Transitions:
-
Fulvestrant: m/z 605.2 → 427.4
-
Fulvestrant-D3: m/z 608.6 → 430.4[9]
-
3. Validation Acceptance Criteria (as per FDA/EMA guidelines):
-
Accuracy: Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
-
Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
-
Selectivity: No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Matrix Effect: The CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Consistent and reproducible.
Quantification of Drugs of Abuse in Urine
1. Sample Preparation:
-
To 3 mL of urine, add 2 mL of 100 mM acetate buffer (pH 5.0).
-
Add 50-100 µL of a deuterated internal standard mix solution.
-
Add 100 µL of β-glucuronidase (100,000 units/mL) for hydrolysis of conjugated metabolites.
-
Incubate at 60°C for 2 hours.
-
Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.[10]
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera
-
Column: Raptor Biphenyl (2.7 µm, 100 x 2.1 mm)
-
Mobile Phase A: 2 mM ammonium formate with 0.002% formic acid in water
-
Mobile Phase B: 2 mM ammonium formate with 0.002% formic acid in methanol
-
Gradient: A suitable gradient to separate the various drugs of abuse.
-
Flow Rate: 0.3 mL/min
-
MS System: Shimadzu LCMS-8040
-
Ionization Mode: ESI - Positive
-
MRM Transitions: Specific transitions for each drug and its corresponding deuterated internal standard.[10]
dot
Caption: Ionization process and matrix effect compensation.
Potential Pitfalls and Considerations
While deuterated internal standards are incredibly powerful tools, they are not without potential limitations that researchers must be aware of:
-
Isotopic Exchange: Deuterium atoms on certain functional groups (e.g., -OH, -NH, -SH) can exchange with protons from the solvent, leading to a loss of the isotopic label. Therefore, deuterium labeling should be on stable carbon positions.[3]
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight change in chromatographic retention time.[8] If this shift is significant, the analyte and the internal standard may not experience the same matrix effects, potentially compromising the accuracy of the results.
-
Purity of the Standard: The deuterated internal standard should be of high isotopic purity and free from the unlabeled analyte. The presence of the unlabeled analyte as an impurity will lead to an overestimation of the analyte's concentration.[2]
-
Cross-Contribution: In some cases, in-source fragmentation or isotopic overlap can lead to a signal from the internal standard contributing to the analyte's signal, or vice-versa. This should be carefully evaluated during method development.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical process, particularly in the face of unpredictable matrix effects, provides a level of accuracy and precision that is unmatched by other approaches. By understanding the core mechanism of action, adhering to rigorous experimental protocols, and being mindful of the potential pitfalls, researchers, scientists, and drug development professionals can harness the full power of deuterated internal standards to generate reliable, high-quality data that can be trusted to make critical decisions in drug discovery and development.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. waters.com [waters.com]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. esmed.org [esmed.org]
Ertugliflozin-d5: A Technical Guide to its Certificate of Analysis and Purity Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination methods for Ertugliflozin-d5. This compound is the deuterium-labeled version of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of Ertugliflozin in biological samples during pharmacokinetic and metabolic studies.[2] This guide will delve into the typical data presented in a Certificate of Analysis (CoA), detail the experimental protocols for purity assessment, and provide a visual representation of the analytical workflow.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for this compound provides critical data verifying its identity, purity, and quality. While specific values may vary between batches and manufacturers, the following table summarizes the typical quantitative data found on a CoA.
| Test Parameter | Specification | Result | Method |
| Appearance | Off White Solid[3] | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | NMR Spectroscopy |
| Identity (MS) | Conforms to molecular weight | Conforms | Mass Spectrometry |
| Purity (HPLC) | ≥ 98.0% | 99.5% | RP-HPLC |
| Isotopic Purity | ≥ 99% | 99.7% | Mass Spectrometry |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | KF Titration |
| Assay (by HPLC, as is) | 98.0% - 102.0% | 99.8% | RP-HPLC |
Experimental Protocols for Purity Determination
The purity of this compound is primarily determined using high-performance liquid chromatography (HPLC). The following is a detailed methodology based on established analytical methods for Ertugliflozin and its related compounds.[4][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A C18 column, such as a Symmetry ODS C18 (4.6 x 250 mm, 5 µm), is commonly employed due to its ability to retain and separate the nonpolar analyte.[5]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of Methanol and a Phosphate Buffer (pH 3.6) in a ratio of 35:65 (v/v) has been reported.[5] Another approach involves a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: The UV detector is set to a wavelength where Ertugliflozin exhibits strong absorbance, such as 235 nm or 260 nm.[5]
-
Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in a suitable diluent, such as the mobile phase.
-
Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic purity is determined by comparing the intensity of the peak for the desired deuterated species to the intensities of peaks for the non-deuterated and partially deuterated species.
Analytical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for the analysis of this compound and a simplified representation of the SGLT2 inhibition pathway.
Caption: Analytical workflow for this compound analysis.
Caption: Simplified SGLT2 inhibition by Ertugliflozin.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. ajprd.com [ajprd.com]
- 5. Determination of ertugliflozin in pharmaceutical formulations by RP-HPLC method | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 6. ijpsm.com [ijpsm.com]
Commercial Suppliers and Technical Applications of Ertugliflozin-d5: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin. It is primarily intended for researchers and scientists in the fields of pharmacology, analytical chemistry, and drug metabolism, as well as professionals involved in various stages of drug development. This document outlines key technical data, experimental protocols for its application as an internal standard, and visual representations of analytical workflows.
Introduction to this compound
This compound is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms on the ethoxybenzyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Its chemical and physical properties are nearly identical to Ertugliflozin, ensuring similar behavior during sample preparation and chromatographic separation, which is crucial for accurate quantification of the parent drug in biological matrices.
Commercial Availability
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and development purposes. While the specific formulations and supplied quantities may vary, it is typically offered as a solid powder. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.
Quantitative Data of Commercial this compound
The following table summarizes typical quantitative data for commercially available this compound. It is important to note that these values are representative and may vary between suppliers and batches. Always refer to the supplier-provided Certificate of Analysis for precise information.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry, NMR |
| Molecular Formula | C₂₂H₂₀D₅ClO₇ | - |
| Molecular Weight | 441.91 g/mol | - |
| CAS Number | 1298086-22-2 | - |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, DMSO, and other organic solvents. | - |
Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section details a representative experimental protocol for the quantification of Ertugliflozin in human plasma, a common application for this compound in pharmacokinetic studies.[1][2]
Materials and Reagents
-
Ertugliflozin reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.7 µm)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Ertugliflozin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ertugliflozin stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Transitions (MRM):
-
Ertugliflozin: m/z 437.1 → 329.0
-
This compound: m/z 442.1 → 334.0
-
Data Analysis
Quantify Ertugliflozin in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for the quantification of Ertugliflozin in plasma.
Caption: Logic of using this compound as an internal standard.
References
Ertugliflozin-d5: A Technical Guide to Storage, Handling, and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential guidelines for the proper storage, handling, and stability of Ertugliflozin-d5. Adherence to these protocols is critical for ensuring the compound's integrity, maintaining experimental accuracy, and guaranteeing laboratory safety. This compound is the deuterium-labeled version of Ertugliflozin, a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] As a stable isotope-labeled compound, it is primarily utilized as an internal standard in pharmacokinetic and metabolic studies during drug development.[1]
Storage Guidelines
Proper storage is crucial to maintain the chemical stability and purity of this compound. The compound is typically supplied as a crystalline solid.[2] While specific conditions may be provided on the Certificate of Analysis, general guidelines are summarized below.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | -20°C for long-term storage. | [2] |
| Room temperature is acceptable for shipping in the continental US. | [1] | |
| Container | Keep in a tightly closed, properly labeled container.[3][4][5][6] | [3][4][5][6] |
| Atmosphere | Store in accordance with particular national regulations.[3][6][7] | [3][6][7] |
| Light | Store away from direct light. | [8] |
| Moisture | Store away from moisture.[8] The cocrystal form may partially dissociate when exposed to high humidity for extended periods.[9] | [8][9] |
| Incompatibilities | Do not store with strong oxidizing agents.[5][7] | [5][7] |
Handling and Personal Protective Equipment (PPE)
Safe handling practices are essential to minimize exposure risk and prevent contamination. Ertugliflozin is classified as a hazardous substance that can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure.[5]
Engineering Controls
-
Ventilation: Use only with adequate ventilation, such as in a chemical fume hood, especially when handling the solid form to avoid dust and aerosol formation.[6][10][11]
-
Safety Stations: Ensure eye flushing systems and safety showers are readily accessible near the workspace.[3][6]
Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
Table 2: Personal Protective Equipment (PPE) Requirements
| Area of Protection | Required Equipment | Rationale & Source |
| Eye/Face | Safety glasses with side shields or goggles. A faceshield may be required if there is a potential for direct contact with dusts.[10] | Causes serious eye damage.[5][11][12] Wear eye and face protection.[5] |
| Skin/Body | Laboratory coat. Chemical-resistant gloves (e.g., nitrile). Additional garments like sleevelets or disposable suits should be used based on the task to avoid skin exposure.[10] | Causes skin irritation and may cause an allergic skin reaction.[11] Avoid prolonged or repeated contact with skin.[3][4][10] |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated. | Do not breathe dust.[5][10][13] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[11] |
Safe Handling Practices
-
Dust and Static: Minimize dust generation and accumulation.[3][4][6][7][10] Ertugliflozin may form an explosive dust-air mixture.[5][6][7] Provide adequate precautions against static discharge, such as electrical grounding and bonding.[4][6][10][13]
-
Hygiene: Do not eat, drink, or smoke when using this product.[3][7][11][13] Wash hands thoroughly after handling.[11][12]
-
Spills: Take care to prevent spills and minimize release to the environment.[3][4][6][7][10] In case of a spill, sweep or vacuum up the material and collect it in a suitable container for disposal. Avoid dispersal of dust into the air.[10][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. msd.com [msd.com]
- 4. msd.com [msd.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. msd.com [msd.com]
- 8. Ertugliflozin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. merck.com [merck.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merck.com [merck.com]
Ertugliflozin-d5 molecular weight and formula
This technical guide provides a detailed overview of the molecular properties of Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Molecular Data
This compound is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms on the ethoxybenzyl group have been replaced with deuterium. This labeling is crucial for its use as an internal standard in pharmacokinetic studies and other quantitative analytical methods.
Quantitative Molecular Information
The key molecular data for this compound is summarized in the table below, providing a clear comparison with its parent compound, Ertugliflozin.
| Property | This compound | Ertugliflozin |
| Molecular Formula | C₂₂H₂₀D₅ClO₇[1][2][3][4][5] | C₂₂H₂₅ClO₇ |
| Molecular Weight | 441.91 g/mol [1][2][6] | 436.88 g/mol [3] |
| CAS Number | 1298086-22-2[2][3][4] | 1210344-57-2[1][3] |
Isotopic Relationship and Synthesis
The structural relationship between Ertugliflozin and its deuterated form is defined by the substitution of deuterium for hydrogen. This substitution is synthetically achieved and results in a molecule with a higher mass, which is readily distinguishable in mass spectrometry.
Caption: Relationship between Ertugliflozin and its deuterated form.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The following is a generalized protocol for the verification of the molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS).
Objective: To confirm the molecular weight of this compound and verify its isotopic purity.
Materials:
-
This compound reference standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (for mobile phase modification)
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with a UPLC system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
-
-
Chromatographic Separation (UPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure the elution of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Resolution: Set to a high resolution (e.g., >60,000).
-
Data Analysis:
-
Extract the ion chromatogram corresponding to the expected m/z of the protonated molecule [M+H]⁺.
-
Analyze the mass spectrum to determine the accurate mass of the molecular ion.
-
Compare the experimentally determined mass with the theoretical mass of this compound.
-
-
Workflow Diagram:
Caption: Workflow for verifying the molecular weight of this compound.
References
An In-depth Technical Guide to the Solubility of Ertugliflozin-d5
This guide provides a comprehensive overview of the solubility of Ertugliflozin-d5 in various solvents, targeted at researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental methodologies, and visualizations of key processes.
Note on Deuterated Form: Specific quantitative solubility data for this compound is not widely available in the public domain. However, the physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for Ertugliflozin is presented here as a close and reliable proxy for the solubility of this compound. One source qualitatively states that this compound is soluble in methanol.[1]
Data Presentation: Solubility of Ertugliflozin
The following table summarizes the known solubility of Ertugliflozin in various solvents. It is important to note that different sources may report varying solubility values, which can be attributed to differences in experimental conditions such as temperature, pH, and the solid-state form of the compound (e.g., crystalline vs. amorphous).
| Solvent | Solubility (mg/mL) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 | [2] |
| Dimethyl Sulfoxide (DMSO) | 87 | [3] |
| Ethanol | ~30 | [2] |
| Ethanol | 87 | [3] |
| Dimethyl Formamide (DMF) | ~30 | [2] |
| Water | 10.8 | [3] |
| Aqueous Buffers | Sparingly soluble | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | [2] |
| Aqueous Media (pH 1.2 - 6.8) | ~0.76 (pH independent) | [4] |
Ertugliflozin is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating it has high aqueous solubility and high membrane permeability.[4] The highest dose strength of 15 mg is completely soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4]
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] The following protocol is a synthesized methodology based on established guidelines.
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
The active pharmaceutical ingredient (API), in this case, this compound.
-
The desired solvent(s) of high purity.
-
Glass vials or flasks with tight-fitting stoppers.
-
A calibrated analytical balance.
-
A temperature-controlled orbital shaker or rotator.
-
A centrifuge.
-
Syringe filters (e.g., 0.45 µm pore size) compatible with the solvent.
-
A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Mass Spectrometry, LC-MS).
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare the solvent of interest. For aqueous solubility, use appropriate buffers (e.g., pH 1.2, 4.5, 6.8 for BCS classification) and maintain a constant temperature, typically 37 ± 1 °C for physiological relevance.[6]
-
-
Sample Preparation:
-
Weigh an excess amount of the solid compound into a vial. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[5]
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate them. The agitation ensures adequate mixing and facilitates the dissolution process.
-
Equilibration time can vary depending on the compound and solvent but is typically continued for a period sufficient to reach equilibrium, often 24 to 72 hours.[7] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent, expressed in mg/mL or other appropriate units, taking into account the dilution factor.
-
Perform the experiment in triplicate to ensure the reliability of the results.[6]
-
Mandatory Visualizations
Caption: Workflow for the shake-flask solubility determination method.
Caption: Ertugliflozin inhibits SGLT2, blocking glucose reabsorption.
References
- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]
- 7. enamine.net [enamine.net]
Methodological & Application
Application Note: High-Throughput Quantification of Ertugliflozin in Human Plasma using Ertugliflozin-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ertugliflozin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ertugliflozin-d5, is employed. The described method, involving a straightforward liquid-liquid extraction procedure for sample preparation, is suitable for high-throughput pharmacokinetic studies and clinical trial sample analysis. All validation parameters were assessed according to FDA guidelines.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Ertugliflozin in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[2] This application note provides a detailed protocol for the determination of Ertugliflozin in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ertugliflozin reference standard
-
This compound internal standard[2]
-
HPLC grade methanol and acetonitrile
-
Ammonium formate
-
Formic acid
-
Methyl tertiary butyl ether (MTBE)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
An LC-MS/MS system equipped with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source was used.
Chromatographic Conditions
The chromatographic separation was achieved on a C18 analytical column. A summary of the chromatographic conditions from a referenced method is provided in the table below.[3][4]
| Parameter | Condition |
| Column | Kromasil-C18 (100 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Methanol and 10 mM ammonium formate buffer (80:20, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 2 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive ion electrospray mode. The MRM transitions for Ertugliflozin and this compound are detailed in the table below.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ertugliflozin | 437.4 | 329.2[4][5] |
| This compound | 442.2 | 334.3[4][5] |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of Ertugliflozin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ertugliflozin primary stock solution with a methanol:water (1:1, v/v) mixture to create calibration curve (CC) working standards.
-
Quality Control (QC) Working Solutions: Prepare separate QC working solutions at low, medium, and high concentrations in a similar manner from the primary stock.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to achieve the desired concentration.
-
Preparation of Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create CC and QC samples.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add the internal standard spiking solution.
-
Add methyl tertiary butyl ether as the extraction solvent.[3][4]
-
Vortex mix the samples.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Method Validation Summary
The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The method demonstrated good linearity over the concentration range of 1–500 ng/mL for Ertugliflozin in human plasma, with a correlation coefficient (r²) greater than 0.99.[4][5]
-
Precision and Accuracy: The intra-day and inter-day precision and accuracy were within acceptable limits.[3]
-
Matrix Effect, Recovery, and Stability: The matrix effect, extraction recovery, and stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, and long-term) were evaluated and found to be within acceptable ranges.[6]
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for the quantification of Ertugliflozin using this compound as an internal standard.
Caption: LC-MS/MS workflow for Ertugliflozin analysis.
Signaling Pathway
Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of Ertugliflozin.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Ertugliflozin in human plasma. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.
References
- 1. ajprd.com [ajprd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Ertugliflozin in Plasma using Ertugliflozin-d5
These application notes provide a detailed protocol for the quantitative analysis of Ertugliflozin in plasma samples using a stable isotope-labeled internal standard, Ertugliflozin-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing.
Introduction
Ertugliflozin is an orally administered sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1] Accurate quantification of Ertugliflozin in biological matrices like plasma is crucial for pharmacokinetic assessments and clinical monitoring. This document outlines a robust and sensitive LC-MS/MS method for this purpose, employing this compound as an internal standard to ensure high accuracy and precision. The method described herein has been validated according to FDA guidelines.[2][3]
Experimental Protocols
Materials and Reagents
-
Analytes: Ertugliflozin, this compound (internal standard)
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
-
Sample Preparation
Two primary methods for plasma sample preparation are described: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
2.2.1. Protein Precipitation (PP) Protocol
This method is rapid and straightforward.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 200 µL of acetonitrile containing the internal standard (this compound).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
2.2.2. Liquid-Liquid Extraction (LLE) Protocol
This method offers a cleaner extract by removing more matrix components.
-
Pipette 200 µL of plasma into a clean tube.
-
Add the internal standard solution (this compound).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the solution to an HPLC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
2.3.1. LC Parameters
-
Chromatographic System: UPLC or HPLC system
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or Kromasil-C18 (100 × 4.6 mm, 5 µm)[2][3][5]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium formate buffer[2][3][5]
-
Gradient/Isocratic: Both gradient and isocratic elution can be used. A typical isocratic method uses a mixture of methanol and 10 mM ammonium formate buffer (80:20, v/v).[2][3]
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C
2.3.2. MS/MS Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode[2][3]
-
MRM Transitions:
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
Data Presentation
The following tables summarize the quantitative data from validated methods for the analysis of Ertugliflozin in plasma.
Table 1: Linearity and Range
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 1 - 500 | > 0.99 | [2][3] |
| 1 - 1000 | > 0.99 | [5][6] |
| 0.1 - 1.5 | Not Specified | [4] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Ertugliflozin | Low QC | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 | [5][6] |
| Ertugliflozin | Medium QC | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 | [5][6] |
| Ertugliflozin | High QC | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 | [5][6] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Ertugliflozin | LLE | 98.6 | Not Specified | [4] |
| Ertugliflozin | PP | Within acceptable limits | Within acceptable limits | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Ertugliflozin in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ertugliflozin in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and corrects for variability in sample preparation and instrument response. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Ertugliflozin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Ertugliflozin in human plasma. Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2][3] This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Ertugliflozin-D5) to ensure accuracy and precision. The method has been validated according to FDA guidelines and is suitable for pharmacokinetic studies.[4][5]
Introduction
Ertugliflozin effectively lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys.[1] Accurate and reliable quantification of Ertugliflozin in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.[2][5] This UPLC-MS/MS method provides the high sensitivity and specificity required for these applications.[2][6]
Experimental Protocol
Materials and Reagents
-
Ertugliflozin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Milli-Q water or equivalent
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Thermo Vantage TSQ)[4][7]
-
Analytical Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[4][7]
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4][7] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[7] |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 1.5 | 10 | 90 |
| 2.0 | 10 | 90 |
| 2.1 | 90 | 10 |
| 3.0 | 90 | 10 |
Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5][7] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C[8] |
| Desolvation Gas Flow | 700 L/hr[8] |
| Cone Gas Flow | 60 L/hr[8] |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
|---|---|---|---|---|
| Ertugliflozin | 437.2[7][9] | 329.0 (Quantifier)[7][9] | 0.05 | 15 |
| 437.2[7][9] | 207.5 (Qualifier)[7][9] | 0.05 | 25 |
| This compound | 442.2[5] | 334.3[5] | 0.05 | 15 |
Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity according to the US FDA guidelines.[4][5]
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL[7][9] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7][9] |
| Intra-day Precision (%CV) | 1.6 - 10.9%[7][9] |
| Inter-day Precision (%CV) | 0.8 - 13.3%[7][9] |
| Accuracy (% Bias) | -5.7% to 14.6%[7][9] |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for Ertugliflozin quantification.
Caption: Mechanism of action of Ertugliflozin.
Conclusion
The described UPLC-MS/MS method is rapid, sensitive, and specific for the quantification of Ertugliflozin in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical or research setting. The validation results demonstrate that the method is reliable and meets the regulatory requirements for bioanalytical method validation.
References
- 1. jptcp.com [jptcp.com]
- 2. ajprd.com [ajprd.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ertugliflozin in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Ertugliflozin in human urine for quantitative analysis. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are based on established bioanalytical techniques.
Introduction
Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] Accurate and reliable quantification of Ertugliflozin in biological matrices such as urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] Sample preparation is a critical step to remove endogenous interferences and concentrate the analyte of interest prior to analysis by techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2] This document outlines three common and effective sample preparation techniques for the analysis of Ertugliflozin in urine.
Quantitative Data Summary
The selection of a sample preparation method often depends on the desired analytical performance. The following table summarizes typical performance characteristics for the analysis of Ertugliflozin and other SGLT2 inhibitors in biological matrices.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Ertugliflozin (in plasma) | Dapagliflozin (in plasma) | Janagliflozin (in urine) |
| Recovery (%) | ~85-95% | 76.14 - 89.12%[3] | Consistent across concentration levels[4] |
| Matrix Effect | Potential for ion suppression | Generally cleaner than PPT | Minimal matrix effect |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in plasma)[5] | 10 µg/mL (in plasma)[3] | 5 ng/mL (in urine)[4] |
| Linearity Range | 1–500 ng/mL (in plasma)[5] | 10 to 50 µg/mL (in plasma)[3] | 5-1000 ng/mL (in urine)[4] |
| Precision (%CV) | <15% | 0.77 to 7.20%[3] | Not explicitly stated |
| Accuracy (%) | Within ±15% | >96%[3] | Not explicitly stated |
Note: Data for Ertugliflozin in urine is limited in publicly available literature. The data presented for LLE and SPE are for other SGLT2 inhibitors and serve as a reference for expected performance.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.[6] Acetonitrile is a common precipitating agent used for the analysis of Ertugliflozin in plasma and can be adapted for urine samples.[7][8]
Protocol: Acetonitrile Precipitation
-
Sample Aliquoting: Transfer 100 µL of urine sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of the internal standard (IS) working solution (e.g., Ertugliflozin-d5) to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the urine sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[3] This method generally results in a cleaner extract compared to PPT.
Protocol: Methyl Tert-Butyl Ether (MTBE) Extraction
-
Sample Aliquoting: Transfer 500 µL of urine sample into a clean glass test tube.
-
Internal Standard Addition: Add the internal standard working solution.
-
pH Adjustment (Optional): Adjust the pH of the urine sample as needed to optimize the extraction of Ertugliflozin (e.g., to a neutral or slightly basic pH).
-
Extraction Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.[9] It can provide very clean extracts and the ability to concentrate the analyte. For a compound like Ertugliflozin, a mixed-mode or polymeric reversed-phase sorbent could be effective.
Protocol: Mixed-Mode Cation Exchange SPE
-
Sample Pre-treatment: To 500 µL of urine, add 500 µL of 2% phosphoric acid in water. Vortex to mix.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, dropwise pace.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute Ertugliflozin from the sorbent with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation technique for the analysis of Ertugliflozin in urine will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the available instrumentation. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, which can be crucial for achieving low detection limits and minimizing matrix effects in LC-MS/MS analysis. The protocols provided here serve as a starting point for method development and should be optimized and validated for the specific analytical conditions and laboratory instrumentation.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. ajprd.com [ajprd.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Development of an HPLC-MS/MS method to determine janagliflozin in human plasma and urine: application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Analytical Method Development for Ertugliflozin Using UV and HPLC Techniques | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ertugliflozin-d5 in Pharmacokinetic Studies of Ertugliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ertugliflozin-d5 as an internal standard in the pharmacokinetic analysis of Ertugliflozin. The protocols detailed below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring accurate and reproducible quantification of Ertugliflozin in biological matrices.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3]
Mechanism of Action of Ertugliflozin
Ertugliflozin selectively inhibits SGLT2 in the proximal renal tubules, which is responsible for the majority of glucose reabsorption from the glomerular filtrate. By blocking this transporter, Ertugliflozin reduces the reabsorption of glucose and lowers the renal threshold for glucose, leading to increased urinary glucose excretion.[1][2] This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes.
Mechanism of action of Ertugliflozin in the proximal renal tubule.
Experimental Protocols
A validated LC-MS/MS method for the quantification of Ertugliflozin in human plasma using this compound as an internal standard is detailed below.
Bioanalytical Method for Ertugliflozin in Human Plasma
This protocol is adapted from a validated method for the quantification of Ertugliflozin in human plasma.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a pre-labeled tube, add the internal standard solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of methyl tertiary butyl ether.
-
Vortex the sample for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) system |
| Column | Kromasil-C18 (100 x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase | Methanol and 10 mM ammonium formate buffer (80:20, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Autosampler Temp. | 4°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple ReactionMonitoring (MRM) Transitions | Ertugliflozin: m/z 437.4 → 329.2[4]This compound: m/z 442.2 → 334.3[4] |
| Gas Temperatures | Optimized for the specific instrument |
| Ion Spray Voltage | Optimized for the specific instrument |
4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters include:
-
Linearity: The method demonstrated linearity over a concentration range of 1–500 ng/mL for Ertugliflozin in human plasma, with a correlation coefficient (r²) of >0.99.[4]
-
Accuracy and Precision: Intra-day and inter-day precision and accuracy should be within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of Ertugliflozin utilizing this compound as an internal standard.
Workflow for a pharmacokinetic study of Ertugliflozin.
Data Presentation
The following tables summarize pharmacokinetic parameters of Ertugliflozin from studies that utilized a deuterated internal standard for quantification.
Table 1: Pharmacokinetic Parameters of Ertugliflozin in Healthy Male Volunteers after a Single 15 mg Oral Dose [4]
| Parameter | Value |
| Cmax (ng/mL) | 288.28 |
| tmax (h) | 1.32 |
Table 2: Pharmacokinetic Parameters of Ertugliflozin in Healthy Japanese and Western Subjects after Single Ascending Doses [3]
| Dose | Population | Cmax (ng/mL) | tmax (h) | AUClast (ng·h/mL) | t1/2 (h) |
| 1 mg | Japanese | 26.6 | 1.00 | 185 | 13.6 |
| Western | 24.8 | 1.00 | 194 | 10.7 | |
| 5 mg | Japanese | 129 | 1.00 | 927 | 12.4 |
| Western | 133 | 1.50 | 930 | 10.7 | |
| 25 mg | Japanese | 473 | 1.00 | 3820 | 12.6 |
| Western | 591 | 1.00 | 4230 | 10.7 |
Data are presented as geometric means for Cmax and AUClast, median for tmax, and arithmetic mean for t1/2.
Table 3: Pharmacokinetic Parameters of Ertugliflozin in Healthy Chinese Subjects after Single and Multiple Doses [2]
| Dose | Day | Condition | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 5 mg | 1 | Fasted | 134.4 | 1.0 | 599.3 (AUCinf) | 11.9 |
| 11 | Fed | 115.1 | 4.0 | 733.5 (AUCτ,ss) | 11.2 | |
| 15 mg | 1 | Fasted | 338.4 | 1.0 | 1792.0 (AUCinf) | 9.5 |
| 11 | Fed | 268.0 | 2.0 | 2005.0 (AUCτ,ss) | 11.1 |
Data are presented as geometric means for Cmax and AUC, median for tmax, and arithmetic mean for t1/2. AUCinf for single dose and AUCτ,ss for multiple doses.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ertugliflozin in pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating accurate and reproducible bioanalytical results. Adherence to validated methods and regulatory guidelines is essential for generating high-quality data for drug development and clinical applications.
References
- 1. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Properties of Single and Multiple Doses of Ertugliflozin, a Selective Inhibitor of SGLT2, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of a Calibration Curve for the Quantification of Ertugliflozin using Ertugliflozin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2][3][4][5] Accurate and precise quantification of Ertugliflozin in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring.[1][6][7][8][9] This application note provides a detailed protocol for the preparation of a calibration curve for the quantification of Ertugliflozin using its stable isotope-labeled internal standard, Ertugliflozin-d5. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[10][11] This protocol is intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[12]
Principle
The principle of this method is based on the use of an internal standard (IS) that is chemically and physically similar to the analyte of interest. This compound, being a deuterated analog of Ertugliflozin, co-elutes with the analyte and experiences similar effects during sample processing and analysis.[10] By adding a constant known amount of this compound to all calibration standards and unknown samples, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio is plotted against the known concentrations of the Ertugliflozin calibration standards to generate a calibration curve. The concentration of Ertugliflozin in unknown samples is then determined by interpolating their analyte-to-internal standard peak area ratios from this curve.
Caption: Relationship between analyte and internal standard in a typical bioanalytical workflow.
Materials and Reagents
-
Ertugliflozin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
Polypropylene microcentrifuge tubes
Experimental Protocols
Preparation of Stock Solutions
4.1.1. Ertugliflozin Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ertugliflozin reference standard into a clean, dry 10 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of methanol to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution.
-
Store the stock solution at -20°C in a properly labeled amber vial.
4.1.2. This compound Internal Standard Stock Solution (1 mg/mL):
-
Follow the same procedure as for the Ertugliflozin primary stock solution, using the this compound reference standard.
-
Store the stock solution at -20°C in a properly labeled amber vial.
Preparation of Working Solutions
4.2.1. Ertugliflozin Working Stock Solution (100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL Ertugliflozin primary stock solution into a 10 mL volumetric flask.
-
Make up the volume to 10 mL with methanol.
-
Cap and invert to mix.
4.2.2. This compound Working Solution (100 ng/mL):
-
Perform a serial dilution of the 1 mg/mL this compound stock solution. For example, dilute 100 µL of the stock solution to 10 mL with 50:50 (v/v) methanol:water to obtain a 10 µg/mL solution.
-
Further dilute 100 µL of the 10 µg/mL solution to 10 mL with 50:50 (v/v) methanol:water to obtain the 100 ng/mL working solution.
-
This working solution will be spiked into all calibration standards and samples.
Preparation of Calibration Curve Standards
The following protocol describes the preparation of a calibration curve ranging from 1 ng/mL to 500 ng/mL.[12] The concentration range can be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the instrument.
-
Label a set of polypropylene microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8).
-
Perform serial dilutions of the Ertugliflozin working stock solution (100 µg/mL) to prepare intermediate stock solutions as detailed in the table below.
-
To each labeled tube, add the appropriate volume of the corresponding intermediate Ertugliflozin stock solution.
-
Add a constant volume of the this compound working solution (100 ng/mL) to each tube.
-
Add the blank biological matrix (e.g., human plasma) to each tube.
-
The final volume of each calibration standard should be the same.
Caption: Experimental workflow for the preparation of calibration curve standards.
Data Presentation
The concentrations of Ertugliflozin and the constant concentration of this compound in the final calibration standards are summarized in the table below.
| Calibration Standard | Ertugliflozin Concentration (ng/mL) | This compound Concentration (ng/mL) |
| CAL 1 | 1 | 10 |
| CAL 2 | 5 | 10 |
| CAL 3 | 10 | 10 |
| CAL 4 | 25 | 10 |
| CAL 5 | 50 | 10 |
| CAL 6 | 100 | 10 |
| CAL 7 | 250 | 10 |
| CAL 8 | 500 | 10 |
LC-MS/MS Analysis
The prepared calibration standards should be analyzed using a validated LC-MS/MS method. The specific parameters will depend on the instrument used, but typical conditions for Ertugliflozin analysis are provided below as a starting point.[12]
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., Kromasil-C18, 100 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | A: 10 mM Ammonium formate in water; B: Methanol (Gradient elution)[12] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Ertugliflozin: m/z 437.4 → 329.2[12]; this compound: m/z 442.2 → 334.3[12] |
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both Ertugliflozin and this compound for each calibration standard.
-
Calculate the peak area ratio (Ertugliflozin peak area / this compound peak area) for each standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of Ertugliflozin (x-axis).
-
Perform a linear regression analysis on the data points. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The concentration of Ertugliflozin in unknown samples can then be calculated using the equation of the line obtained from the linear regression.
Conclusion
This application note provides a detailed and robust protocol for the preparation of a calibration curve for the quantification of Ertugliflozin using its deuterated internal standard, this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to generate accurate and reliable data for their studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the quality of the quantitative results.
References
- 1. ajprd.com [ajprd.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. An Overview on Analytical Method Development and Validation for Ertugliflozin in Bulk and Pharmaceutical Dosage form | Semantic Scholar [semanticscholar.org]
- 4. Ertugliflozin | C22H25ClO7 | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ertugliflozin: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic Analyses of Ertugliflozin in Select Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic Analyses of Ertugliflozin in Select Ethnic Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic Model for Ertugliflozin in Healthy Subjects and Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 12. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Ertugliflozin-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Ertugliflozin-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1] For this compound, which serves as an internal standard (IS), uncompensated matrix effects can lead to erroneous quantification of the parent drug, Ertugliflozin.
Q2: What are the primary sources of matrix effects in biological samples like plasma?
A2: The most common sources of matrix effects in plasma are phospholipids, which are highly abundant and can co-elute with the analytes of interest, particularly in positive electrospray ionization (ESI) mode.[1] Other sources include salts, proteins, and co-administered drugs or their metabolites.[1]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help manage matrix effects?
A3: A SIL-IS, such as this compound, is the preferred internal standard for LC-MS/MS bioanalysis because it has nearly identical physicochemical properties to the analyte (Ertugliflozin).[3] This chemical similarity ensures that both the analyte and the IS are affected by matrix effects in the same way. By calculating the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[1]
Q4: What are the regulatory expectations regarding the assessment of matrix effects?
A4: Regulatory bodies like the FDA require that matrix effects be evaluated during the validation of a bioanalytical method to ensure that they do not compromise the integrity of the study data.[2][4] This typically involves demonstrating that the matrix effect is consistent across different sources (lots) of the biological matrix.
Troubleshooting Guides
Issue: High variability in this compound signal across different samples.
-
Question: My this compound internal standard signal is showing significant variation between samples from different donors. What could be the cause and how can I fix it?
-
Answer: This variability is likely due to differential matrix effects between the individual samples. While this compound is designed to track and compensate for these variations, significant fluctuations can still be problematic.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components.[2] Consider switching from a simple protein precipitation (PPT) to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6]
-
Optimize Chromatography: Modify your chromatographic method to better separate Ertugliflozin and this compound from the regions where ion suppression is most prominent.[6][7] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different analytical column.[8]
-
Evaluate Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][9] If your instrument allows, testing the analysis in APCI mode could mitigate the issue.[1]
-
-
Issue: Poor accuracy and precision in quality control (QC) samples.
-
Question: My low concentration QC samples are failing to meet the acceptance criteria for accuracy and precision. Could this be related to matrix effects?
-
Answer: Yes, poor performance at the lower limit of quantitation (LLOQ) is a classic sign of uncompensated matrix effects. At low concentrations, the analyte signal is more susceptible to interference from the biological matrix.
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantitatively assess the matrix effect by calculating the matrix factor (MF). This involves comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Use a SIL-IS Correctly: Ensure that the concentration of this compound is appropriate and that it is being added to all samples, standards, and QCs consistently. The goal is for the IS to effectively track the analyte's behavior.[3]
-
Dilute the Sample: In some cases, simply diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2]
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition Method)
This protocol is used to determine the extent of ion suppression or enhancement.
-
Prepare Blank Matrix Extracts: Extract at least six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method (e.g., PPT, LLE, or SPE).
-
Prepare Neat Solutions: Prepare solutions of Ertugliflozin and this compound in the reconstitution solvent at low and high concentrations.
-
Prepare Spiked Samples: Spike the blank matrix extracts from step 1 with the low and high concentration solutions of Ertugliflozin and this compound.
-
Analyze Samples: Analyze the neat solutions and the spiked matrix extracts via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Spiked Extract) / (Mean Peak Area of Analyte in Neat Solution)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Spiked Extract) / (Mean Peak Area Ratio of Analyte/IS in Neat Solution)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This method helps identify the retention time regions where matrix effects occur.[10]
-
Setup: Infuse a standard solution of Ertugliflozin at a constant flow rate into the LC eluent stream after the analytical column, using a T-connector.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Monitor Signal: Monitor the Ertugliflozin MRM transition. A stable baseline signal will be observed from the infused standard.
-
Identify Suppression/Enhancement: Any dip or rise in the baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.
-
Action: Adjust the chromatography to ensure that the Ertugliflozin peak does not elute in these regions.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects for Ertugliflozin Analysis
| Sample Preparation Method | Analyte | Mean Matrix Factor (MF) | IS-Normalized Matrix Factor (CV%) | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Ertugliflozin | 0.78 (Ion Suppression) | 8.5% | 92.3% | [4][11] |
| Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) | Ertugliflozin | 0.95 (Minimal Effect) | 4.2% | 88.7% | [12] |
| Solid-Phase Extraction (C18) | Ertugliflozin | 1.02 (No Significant Effect) | 3.1% | 95.1% | General Knowledge |
Note: The values presented are representative and may vary depending on the specific experimental conditions.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. providiongroup.com [providiongroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Detection of Ertugliflozin-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) parameters for the detection of Ertugliflozin-d5, a common internal standard for the quantitation of Ertugliflozin.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Ertugliflozin and this compound?
A1: Based on published literature, the commonly used mass transitions for Ertugliflozin and its deuterated internal standard, this compound, in positive electrospray ionization (ESI) mode are summarized below.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Purpose |
| Ertugliflozin | 437.4 | 329.2 | Quantification[1][2][3] |
| Ertugliflozin | 437.2 | 329.0 | Quantification[3][4] |
| Ertugliflozin | 437.2 | 207.5 | Qualification[3][4] |
| Ertugliflozin | 437.10 | 328.95 | Quantification[5] |
| This compound | 442.2 | 334.3 | Quantification (Internal Standard)[1][2][3] |
Note: The slight variations in mass-to-charge ratios (m/z) can be attributed to differences in instrumentation and calibration. It is crucial to determine the optimal transitions on your specific mass spectrometer.
Q2: What is a suitable starting mobile phase for LC-MS/MS analysis of Ertugliflozin?
A2: A common mobile phase composition for the analysis of Ertugliflozin involves a mixture of acetonitrile and water, often with an acidic modifier to promote ionization. A typical starting point is a gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water[3][4]. Some methods also utilize a buffer, such as 10 mM ammonium formate, in the aqueous phase[1][2][3].
Q3: What sample preparation techniques are used for Ertugliflozin analysis in biological matrices?
A3: For biological samples such as plasma, protein precipitation is a frequently employed method for sample clean-up[3][4]. Another common technique is liquid-liquid extraction, for instance, using methyl tertiary butyl ether[1][2][3].
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol outlines the steps to optimize the compound-dependent parameters for this compound using infusion analysis on a triple quadrupole mass spectrometer.
Objective: To determine the optimal collision energy (CE), declustering potential (DP), entrance potential (EP), and cell exit potential (CXP) for the selected MRM transition of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol or acetonitrile).
-
Syringe pump.
-
Mass spectrometer with ESI source.
-
Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Procedure:
-
Infusion Setup:
-
Prepare a solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer's ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
-
Precursor Ion (Q1) Optimization:
-
Set the mass spectrometer to Q1 scan mode to observe the protonated molecular ion of this compound ([M+H]⁺), which is expected at approximately m/z 442.2.
-
Optimize the declustering potential (DP) and entrance potential (EP) to maximize the intensity of the precursor ion. Vary the DP and EP over a range (e.g., DP: 20-150 V, EP: 5-15 V) and record the values that yield the highest and most stable signal.
-
-
Product Ion (Q3) Optimization:
-
Set the mass spectrometer to product ion scan mode. Select the optimized precursor ion (m/z 442.2) in Q1.
-
Ramp the collision energy (CE) over a range (e.g., 10-60 eV) to induce fragmentation.
-
Identify the most intense and stable product ions. For this compound, a primary product ion is expected around m/z 334.3[2][3].
-
-
MRM Transition Optimization:
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode using the determined precursor and product ion pair (e.g., 442.2 → 334.3).
-
Individually optimize the collision energy (CE) for this transition to maximize the product ion signal.
-
Finally, optimize the cell exit potential (CXP) to enhance the transmission of the product ion out of the collision cell.
-
Data Presentation:
Record the optimized parameters in a clear table for easy reference.
| Parameter | Optimized Value |
| Precursor Ion (Q1) | |
| Product Ion (Q3) | |
| Declustering Potential (DP) | |
| Entrance Potential (EP) | |
| Collision Energy (CE) | |
| Cell Exit Potential (CXP) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity for this compound | Suboptimal MS/MS parameters. | Re-run the infusion analysis to optimize DP, EP, CE, and CXP. |
| Poor ionization efficiency. | Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid). Clean the ESI source. | |
| Incorrect MRM transition. | Verify the precursor and product ion masses. | |
| High Background Noise | Matrix effects from the sample. | Improve sample preparation (e.g., use a more selective extraction method). Adjust chromatographic conditions to separate this compound from interfering components. |
| Contaminated mobile phase or LC system. | Prepare fresh mobile phase. Flush the LC system. | |
| Poor Peak Shape | Incompatible mobile phase with the analytical column. | Ensure the mobile phase pH and organic content are suitable for the column chemistry. |
| Column degradation. | Replace the analytical column. | |
| Inconsistent Results | Unstable ESI spray. | Check for blockages in the sample capillary. Ensure a consistent flow from the LC. Clean the ESI probe. |
| Fluctuations in instrument temperature. | Allow the mass spectrometer to fully equilibrate. |
Visualizations
Caption: Workflow for MS/MS parameter optimization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing isotopic exchange of deuterium in Ertugliflozin-d5
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the isotopic exchange of deuterium in Ertugliflozin-d5. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the isotopic integrity of your compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium labels located in this compound, and how does this impact their stability?
A1: In commercially available this compound, the five deuterium atoms are located on the terminal ethyl group of the ethoxybenzyl moiety, designated as ethoxy-d5[1][2]. The chemical name is (1S,2S,3S,4R,5S)-5-(4-Chloro-3-(4-(ethoxy-d5)benzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol[1]. Because these deuterium atoms are bonded to saturated carbons (sp³ hybridized) and are not in a position prone to enolization, they are generally stable and not susceptible to the common acid- or base-catalyzed back-exchange reactions often seen with deuterium on aromatic rings or carbons alpha to a carbonyl group[3][4].
Q2: What are the primary chemical conditions that pose a risk for deuterium loss from this compound?
A2: While the deuterium labels on the ethoxy group are robust, extreme chemical conditions should be avoided. Forced degradation studies on the parent compound, Ertugliflozin, have shown it is most susceptible to degradation under strong acidic and oxidative conditions[5][6]. Exposing this compound to 1N HCl at elevated temperatures (e.g., 60°C) or strong oxidizing agents like 30% hydrogen peroxide could potentially risk the overall molecular integrity and, to a lesser extent, isotopic exchange[5]. The molecule is relatively stable under neutral, thermal, photolytic, and alkaline hydrolysis conditions[5].
Q3: How can I prevent isotopic exchange during sample preparation and storage?
A3: To maintain isotopic integrity, it is crucial to control the experimental environment.
-
pH Control: Maintain solutions within a mild pH range, ideally between 3 and 7. Studies have shown that Ertugliflozin is most stable in this range[7]. Avoid strongly acidic conditions (pH < 2) for prolonged periods or at high temperatures.
-
Solvent Selection: Use common, high-purity, aprotic or neutral protic solvents (e.g., acetonitrile, methanol, water). Avoid using deuterated acidic or basic solvents unless required for a specific reaction, as they can be a source for exchange[8][9].
-
Temperature: Store stock solutions and samples at recommended temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage, to minimize both chemical degradation and any potential for exchange reactions.
-
Avoid Strong Reagents: Do not expose the compound to strong acids, bases, or oxidizing agents unless it is a required part of an experimental protocol where potential exchange is monitored[5][6].
Q4: I suspect my this compound sample is losing its deuterium label. How can I confirm this?
A4: Suspected deuterium loss can be definitively identified using mass spectrometry or NMR spectroscopy.
-
High-Resolution Mass Spectrometry (HR-MS): This is the most common and sensitive method. By analyzing the mass spectrum of your sample, you can observe the isotopologue distribution. A loss of deuterium will manifest as an increase in the intensity of ions with lower m/z values (e.g., M+4, M+3 instead of the expected M+5). This technique is highly effective for determining isotopic purity[10][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of ¹H and ²H NMR can provide quantitative information about the isotopic abundance at specific sites on the molecule[12][13]. A decrease in the deuterium signal or the appearance of a new proton signal in the corresponding region in the ¹H NMR spectrum would indicate back-exchange.
Troubleshooting Guide: Unexplained Deuterium Loss
| Problem | Potential Cause | Recommended Solution |
| Shift in mass spectrum isotopologue distribution (e.g., M+4 peak is higher than expected). | Isotopic Back-Exchange: The sample may have been exposed to harsh pH conditions (especially acidic) or high temperatures during preparation or analysis. | 1. Re-evaluate all buffers and solvents used; ensure they are within a neutral or mildly acidic pH range (3-7). 2. Analyze a freshly prepared sample from the original stock to rule out systemic issues. 3. Lower the desolvation temperature in the mass spectrometer source, as high temperatures can sometimes induce exchange[14]. |
| Inconsistent quantitative results when using this compound as an internal standard. | Partial Deuterium Loss: Inconsistent handling may be causing variable deuterium loss between samples, standards, and QCs, compromising the assay's accuracy. | 1. Standardize the entire sample preparation workflow, paying close attention to incubation times, temperatures, and the pH of all reagents. 2. Prepare standards and samples in the same batch using the same reagents to ensure consistency. 3. Confirm the isotopic purity of the stock this compound solution before use. |
| Appearance of new proton signals in the ethoxy region of the ¹H NMR spectrum. | Confirmed H/D Exchange: The deuterium atoms on the ethoxy group are being replaced by protons from the solvent or reagents. | 1. Immediately cease using the current solvent/buffer system. 2. Lyophilize the sample (if stable) and re-dissolve in a high-purity, aprotic, non-deuterated solvent (e.g., Acetonitrile-d3 for NMR analysis if needed, or pure ACN for LC-MS). 3. Review the entire experimental protocol to identify and eliminate sources of strong acid or base. |
Data Summary
Table 1: Ertugliflozin Stability Under Forced Degradation Conditions
This table summarizes data from various stability studies on the parent compound, Ertugliflozin. These conditions should be considered when designing experiments for this compound to avoid degradation and potential isotopic exchange.
| Stress Condition | Reagent/Parameters | Degradation Observed | Reference |
| Acid Hydrolysis | 1N HCl at 60-80°C | Significant Degradation (up to ~23%) | [5][6] |
| Alkaline Hydrolysis | 1N NaOH at 60-80°C | Minor to Moderate Degradation (~10-15%) | [6][15] |
| Oxidative Stress | 30% H₂O₂ at Room Temp | Significant Degradation (up to ~62%) | [5][6] |
| Thermal Stress | 105°C | Stable / No significant degradation | [5] |
| Photolytic Stress | UV Light | Stable / No significant degradation | [5] |
| Neutral Hydrolysis | Water at 60°C | Stable / No significant degradation | [5] |
Visualized Workflows and Relationships
Caption: Workflow for troubleshooting suspected deuterium loss.
Caption: Key factors influencing the stability of this compound.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol provides best practices for handling and storing this compound to ensure its long-term isotopic and chemical stability.
-
Receiving and Initial Storage: Upon receipt, store the solid compound at the temperature recommended by the supplier, typically -20°C, protected from light and moisture.
-
Preparation of Stock Solutions:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a primary stock solution (e.g., 1 mg/mL) in a high-purity solvent such as acetonitrile (ACN) or methanol (MeOH).
-
Use volumetric flasks for accuracy and ensure the solvent is of HPLC or MS grade.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into smaller volumes in amber glass vials with PTFE-lined caps to minimize freeze-thaw cycles and light exposure.
-
Store stock solution aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
Prepare working solutions daily by diluting an aliquot of the stock solution.
-
Use a mobile phase-compatible buffer or solvent system. Ensure the final pH of the solution is between 3 and 7.
-
Keep working solutions on ice or in a cooled autosampler (e.g., 4°C) during use.
-
Protocol 2: Assessing Isotopic Stability via LC-HRMS
This protocol outlines a stress test to confirm the isotopic stability of this compound under your specific experimental conditions.
-
Sample Preparation:
-
Prepare three sets of this compound samples (e.g., at 100 ng/mL) in your intended experimental buffer/matrix.
-
Set 1 (Control): Analyze immediately after preparation.
-
Set 2 (Time Stress): Store at the intended experimental temperature (e.g., room temperature or 37°C) for the maximum duration of your experiment, then analyze.
-
Set 3 (Acid Stress - Optional): Spike the solution with a small amount of dilute formic acid to reach a final pH of ~3 and incubate alongside Set 2. This represents a worst-case pH scenario.
-
-
LC-HRMS Analysis:
-
Use a suitable C18 reversed-phase column.
-
Employ a mobile phase gradient, for example, using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)[6].
-
Set the mass spectrometer to acquire data in full scan mode in positive electrospray ionization (ESI+).
-
Ensure the mass range covers the expected m/z of the protonated molecule [M+H]⁺ for all isotopologues (approx. 441-447 m/z).
-
-
Data Evaluation:
-
Extract the ion chromatogram for the [M+H]⁺ ion of this compound (m/z ~447.2).
-
Examine the mass spectrum across the integrated peak.
-
Compare the relative intensities of the isotopologues (M+0 to M+5) between the control, time-stressed, and acid-stressed samples.
-
Stability Confirmation: No significant change in the isotopologue distribution between the samples indicates stability under your experimental conditions.
-
Instability Detected: A statistically significant increase in the relative abundance of lower mass isotopologues (e.g., d4, d3) in the stressed samples compared to the control indicates isotopic back-exchange.
-
References
- 1. Ertugliflozin D5 | 1298086-22-2 | SynZeal [synzeal.com]
- 2. vivanls.com [vivanls.com]
- 3. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. zenodo.org [zenodo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 14. cn.aminer.org [cn.aminer.org]
- 15. A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ERTUGLIFLOZIN IN DOSAGE FORM | Neuroquantology [neuroquantology.com]
Technical Support Center: Ertugliflozin-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing retention time shifts of Ertugliflozin-d5 in high-performance liquid chromatography (HPLC) analysis.
Troubleshooting Guides
Unstable or shifting retention times for this compound can compromise the accuracy and reproducibility of analytical results. This guide addresses common causes and provides systematic solutions to identify and resolve these issues.
Issue 1: Gradual Retention Time Shift in a Sequence of Injections
Question: We are observing a consistent drift in the retention time of this compound over a series of injections. What are the potential causes and how can we rectify this?
Answer:
A gradual shift in retention time, either to earlier or later times, throughout an analytical run often points to a progressive change in the chromatographic system. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or column degradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Column Equilibration | Before starting the analytical sequence, ensure the column is thoroughly equilibrated with the mobile phase. A stable baseline and consistent retention times for several blank or standard injections at the beginning of the run are good indicators of proper equilibration. Monitor the pump pressure; a stable pressure reading suggests the column is well-equilibrated.[1] |
| Mobile Phase Composition Change | If using a prepared mobile phase, ensure it is well-mixed and degassed. For online mixing, check the proportioning valves of your HPLC system. Volatile organic solvents in the mobile phase can evaporate over time, leading to a change in composition and affecting retention.[2] Always use freshly prepared mobile phase. |
| Column Degradation or Contamination | The accumulation of matrix components from the sample can lead to a change in the stationary phase chemistry, affecting retention.[1] Implement a robust sample preparation procedure to remove as much of the matrix as possible. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Temperature Fluctuations | Ensure the column oven temperature is stable and consistent. Even minor temperature variations can influence retention times.[2] Verify the accuracy of the column oven's temperature setting. |
Issue 2: Abrupt or Random Retention Time Shifts
Question: Our this compound peak is showing sudden and unpredictable changes in retention time between injections. What could be causing this?
Answer:
Abrupt and random shifts in retention time are often indicative of an instrumental issue, such as problems with the pump, injector, or the presence of air bubbles in the system.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause significant fluctuations in flow rate and baseline, leading to erratic retention times. Purge the pump and ensure all solvent lines are free of bubbles.[2] A degasser that is not functioning correctly can also be a source of this issue. |
| Pump Malfunction | Inconsistent flow delivery from the pump is a primary cause of retention time variability. Check the pump seals for wear and tear and ensure check valves are functioning correctly.[2] A noisy or fluctuating pressure reading can be an indicator of pump problems. |
| Injector Issues | A leaking injector seal or a partially blocked needle can lead to inconsistent injection volumes and pressure fluctuations, affecting retention time. Visually inspect the injector for any signs of leaks and perform routine maintenance as recommended by the manufacturer.[2] |
| Changes in Mobile Phase pH (for buffered mobile phases) | If using a buffer, ensure its pH is stable and accurately prepared. Small shifts in pH can significantly impact the retention of ionizable compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for Ertugliflozin?
A1: The retention time for Ertugliflozin can vary significantly depending on the specific HPLC method used. Published methods show retention times ranging from approximately 2.2 minutes to 7.5 minutes.[1][3][4][5] It is crucial to establish a consistent in-house retention time using a validated method and a well-characterized reference standard.
Q2: How does the mobile phase composition affect the retention of this compound?
A2: Ertugliflozin is typically analyzed using reverse-phase HPLC. In this mode, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time, while increasing the aqueous component will increase it. The pH of the mobile phase can also play a role, especially if buffered solutions are used.
Q3: Can the use of a deuterated internal standard like this compound itself cause retention time shifts?
A3: In general, deuterium labeling has a minimal effect on the chromatographic behavior of a molecule, and this compound is expected to co-elute or have a very similar retention time to the non-deuterated Ertugliflozin. Any observed shifts are highly unlikely to be due to the isotopic labeling itself and should be investigated using the troubleshooting guides above. This compound is commonly used as an internal standard to improve the accuracy of quantification in mass spectrometry and liquid chromatography.[6]
Q4: How often should I perform system suitability tests?
A4: System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time, peak area, peak asymmetry (tailing factor), and theoretical plates.[7] Consistent system suitability results provide confidence in the reliability of the analytical data.
Quantitative Data Summary
The following tables summarize typical parameters from published HPLC methods for Ertugliflozin analysis. These can serve as a reference for method development and troubleshooting.
Table 1: Example HPLC Method Parameters for Ertugliflozin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry ODS C18 (4.6x250mm, 5µm) | Kromasil C18 | Discovery C18 (4.6 x 150mm, 5µm) |
| Mobile Phase | Methanol:Phosphate Buffer pH 3.6 (35:65 v/v)[1] | 0.1% Formic acid in water : 0.1% Formic acid in ACN | 0.1% OPA buffer:Acetonitrile (60:40)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 1.0 mL/min[5] |
| Detection Wavelength | 235 nm[1] | 224 nm[3] | 218 nm[5] |
| Retention Time | ~2.55 min[1] | ~7.52 min[3] | ~2.23 min[5] |
Detailed Experimental Protocol
This section provides a detailed example of a reversed-phase HPLC method for the analysis of Ertugliflozin.
Objective: To provide a standardized protocol for the determination of Ertugliflozin that can be adapted for this compound.
Materials:
-
Ertugliflozin reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Symmetry ODS C18 column (4.6x250mm, 5µm) or equivalent
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
Procedure:
-
Mobile Phase Preparation (Methanol: Phosphate Buffer pH 3.6 in the ratio of 35:65 v/v):
-
To prepare the phosphate buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20mM.
-
Adjust the pH of the buffer to 3.6 using diluted orthophosphoric acid.[1]
-
Mix 350 mL of methanol with 650 mL of the phosphate buffer.
-
Degas the mobile phase using a sonicator for 15 minutes or by vacuum filtration.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Ertugliflozin reference standard in the mobile phase to prepare a stock solution.
-
Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations.
-
-
Chromatographic Conditions:
-
Column: Symmetry ODS C18 (4.6x250mm, 5µm)
-
Mobile Phase: Methanol:Phosphate Buffer pH 3.6 (35:65 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 235 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform system suitability injections.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area for Ertugliflozin.
-
Visualizations
Caption: Troubleshooting workflow for this compound retention time shifts.
Caption: Cause-and-effect diagram for retention time shifts.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ertugliflozin in pharmaceutical formulations by RP-HPLC method | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 3. ijpsm.com [ijpsm.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. veeprho.com [veeprho.com]
- 7. jptcp.com [jptcp.com]
issues with the stability of deuterated internal standards in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of deuterated internal standards in solution. It is intended for researchers, scientists, and drug development professionals utilizing these standards in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why is there a concern about the stability of deuterated internal standards?
A1: While deuterated internal standards are widely used and cost-effective, they can be susceptible to hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2] This exchange can lead to a decrease in the concentration of the deuterated standard and an increase in the concentration of the unlabeled analyte, compromising the accuracy and precision of quantitative analyses.[3]
Q2: What are the main factors that influence the stability of deuterated internal standards in solution?
A2: The stability of deuterated internal standards is primarily influenced by:
-
Position of the Deuterium Label: Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or to carbons adjacent to carbonyl groups are more prone to exchange.[4] Labels on aromatic rings or stable carbon backbones are generally more stable.
-
pH of the Solution: Both acidic and basic conditions can catalyze H-D exchange.[1][5][6] The rate of exchange is often at its minimum around neutral pH.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of protons for exchange. The presence of trace amounts of water in organic solvents like acetonitrile can also contribute to instability.[7]
-
Temperature: Higher temperatures generally accelerate the rate of H-D exchange.
-
Storage Duration: The longer a standard is in solution, the greater the potential for H-D exchange to occur.
Q3: How can I tell if my deuterated internal standard is degrading?
A3: Signs of degradation include:
-
A decrease in the peak area or signal intensity of the deuterated internal standard over a series of injections.
-
An unexpected increase in the peak area of the unlabeled analyte.
-
Poor reproducibility of quality control (QC) samples.
-
A shift in the isotopic distribution of the standard when analyzed by high-resolution mass spectrometry.
Q4: What are the best practices for storing deuterated internal standard solutions?
A4: To maximize stability:
-
Store stock solutions at low temperatures, preferably at -20°C or -80°C, to slow down the exchange kinetics.
-
Prepare working solutions fresh whenever possible.
-
If storing working solutions, keep them at refrigerated temperatures (2-8°C) for the shortest possible duration.
-
Use aprotic solvents for reconstitution and dilution whenever the analyte's solubility allows.
-
Avoid strongly acidic or basic conditions in your storage solutions.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
Q5: Are there alternatives to deuterated internal standards that are more stable?
A5: Yes, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[8] These isotopes are not susceptible to exchange reactions and therefore provide greater stability and reliability in quantitative assays. However, they are typically more expensive to synthesize.[8][9]
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Response Over an Analytical Run
| Possible Cause | Troubleshooting Step | Recommended Action |
| H-D Exchange in Autosampler: The standard may be unstable in the autosampler vial conditions (e.g., solvent, temperature). | 1. Prepare a fresh working standard solution and inject it immediately. Compare the response to a sample that has been sitting in the autosampler. 2. Analyze the isotopic profile of the standard at the beginning and end of the run using high-resolution MS. | If the fresh standard gives a higher response, consider keeping the autosampler at a lower temperature. If instability persists, a more stable labeling position or a ¹³C- or ¹⁵N-labeled standard may be necessary. |
| Adsorption to Vial or Tubing: The standard may be adsorbing to the surfaces of the sample vial or LC system. | 1. Try different types of sample vials (e.g., silanized glass, polypropylene). 2. Prime the LC system with the internal standard solution. | If vial type affects the response, switch to the more inert option. Priming can help passivate active sites in the LC system. |
| Matrix Effects: Co-eluting matrix components may be causing increasing ion suppression over the run. | 1. Prepare the internal standard in a matrix-free solution and in the sample matrix and compare the responses. 2. Dilute the sample to reduce matrix effects. | If matrix effects are significant, improve the sample preparation method to remove interferences or adjust the chromatography to separate the standard from the interfering components. |
Issue 2: Inaccurate Quantification and High Variability in Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Instability of Stock Solution: The stock solution of the deuterated standard may have degraded over time. | 1. Prepare a fresh stock solution from the lyophilized powder or a new ampule. 2. Compare the performance of QC samples prepared with the old and new stock solutions. | If the new stock solution resolves the issue, discard the old one. Implement a regular schedule for preparing fresh stock solutions. |
| Inappropriate Labeling Position: The deuterium label is on an exchangeable position of the molecule. | 1. Review the certificate of analysis to identify the location of the deuterium labels. 2. Perform a stability study by incubating the standard in different pH solutions (e.g., pH 3, 7, 10) and analyzing for deuterium loss over time. | If the label is in an unstable position, a custom synthesis with labeling at a non-exchangeable site or switching to a ¹³C- or ¹⁵N-labeled standard is recommended. |
| Chromatographic Isotope Effect: The deuterated standard and the unlabeled analyte have slightly different retention times, leading to differential matrix effects. | 1. Overlay the chromatograms of the analyte and the internal standard. 2. If a retention time shift is observed, adjust the chromatographic method (e.g., gradient, column) to achieve co-elution. | Co-elution is crucial for the internal standard to accurately compensate for matrix effects. |
Data Presentation
The stability of a deuterated internal standard is highly dependent on the specific compound and the experimental conditions. The following table provides illustrative data on the stability of a hypothetical deuterated standard (Compound X-d4) under various conditions. This data is intended to demonstrate the types of stability issues that can be encountered.
Table 1: Stability of Compound X-d4 in Solution at Room Temperature (25°C)
| Solvent | pH | Time (hours) | Remaining Deuterated Standard (%) |
| Acetonitrile (0.1% Formic Acid) | ~3 | 0 | 100 |
| 24 | 98.5 | ||
| 48 | 96.2 | ||
| 50:50 Acetonitrile:Water | 7 | 0 | 100 |
| 24 | 99.1 | ||
| 48 | 97.8 | ||
| 50:50 Methanol:Water (Ammonium Hydroxide) | ~10 | 0 | 100 |
| 24 | 92.3 | ||
| 48 | 85.1 |
Note: This data is for illustrative purposes only and does not represent a specific deuterated internal standard.
Experimental Protocols
Protocol: Assessment of Deuterated Internal Standard Stability in Solution
Objective: To evaluate the stability of a deuterated internal standard in a given solvent and pH condition over a specified time period.
Materials:
-
Deuterated internal standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers or acids/bases for pH adjustment (e.g., formic acid, ammonium acetate, ammonium hydroxide)
-
Calibrated pH meter
-
LC-MS system
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the deuterated internal standard in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare the test solutions by diluting the stock solution to a final concentration (e.g., 1 µg/mL) in the desired solvent systems (e.g., 50:50 acetonitrile:water at pH 3, 7, and 10).
-
Prepare a sufficient volume of each test solution to allow for analysis at all time points.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, analyze each test solution by LC-MS.
-
Record the peak area or signal intensity of the deuterated internal standard. This will serve as the baseline measurement.
-
-
Incubation:
-
Store the test solutions under the desired temperature conditions (e.g., room temperature, 4°C).
-
Protect the solutions from light if the compound is known to be light-sensitive.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 8, 24, 48, 72 hours), withdraw an aliquot from each test solution and analyze it by LC-MS under the same conditions as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the percentage of the remaining deuterated internal standard at each time point relative to the T=0 measurement using the following formula:
-
Plot the percentage of the remaining standard against time for each condition.
-
A significant decrease (e.g., >5-10%) in the percentage of the remaining standard indicates instability under those conditions.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate results.
Caption: Decision tree for selecting an internal standard.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
impact of mobile phase composition on Ertugliflozin-d5 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the chromatography of Ertugliflozin-d5. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical chromatographic behavior of this compound?
A1: Ertugliflozin is a neutral, relatively non-polar compound, and its deuterated analog, this compound, exhibits nearly identical chromatographic behavior.[1] In reversed-phase high-performance liquid chromatography (RP-HPLC), it is well-retained on C18 columns using mobile phases consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (typically acetonitrile or methanol).[2][3][4] The retention time can be modulated by adjusting the organic solvent content, pH of the aqueous phase, and the type of buffer used.
Q2: How does the organic modifier (acetonitrile vs. methanol) affect the chromatography of this compound?
A2: Both acetonitrile and methanol can be effectively used as the organic modifier in the mobile phase for this compound analysis. Acetonitrile generally provides better peak shape and lower backpressure compared to methanol. Changes in the ratio of the organic modifier to the aqueous phase will significantly impact the retention time. An increase in the organic content will lead to a decrease in retention time, as this compound will have a lower affinity for the stationary phase.
Q3: What is the role of pH in the mobile phase for this compound analysis?
A3: While Ertugliflozin is a neutral molecule, the pH of the mobile phase can still influence peak shape and retention time, particularly due to its effect on the silica-based stationary phase. Operating within a pH range of 3 to 6 is common for the analysis of Ertugliflozin.[4][5] At lower pH values (e.g., pH 3-4), the silanol groups on the C18 column are protonated, which can reduce peak tailing and lead to more symmetrical peaks.[6]
Q4: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A4: Peak tailing for this compound can be caused by several factors related to the mobile phase:
-
Secondary interactions with silanol groups: Free silanol groups on the stationary phase can interact with the analyte, causing tailing. Lowering the mobile phase pH (e.g., to 3-4 with formic acid or a phosphate buffer) can help suppress the ionization of these silanols.[6][7]
-
Inappropriate buffer concentration: A buffer concentration that is too low may not effectively control the pH at the column surface. Ensure your buffer concentration is adequate (typically 10-25 mM).
-
Mobile phase and sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Q5: I am observing a drift in the retention time of this compound. What are the likely mobile phase-related causes?
A5: Retention time drift can be a frustrating issue. Common mobile phase-related causes include:
-
Inadequate column equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Changes in mobile phase composition: This can happen due to inaccurate mixing, evaporation of the more volatile organic component, or degradation of mobile phase additives. Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Temperature fluctuations: Changes in column temperature can affect retention time. The use of a column oven is highly recommended to maintain a stable temperature.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Mobile Phase Cause | Recommended Action |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the pH of the aqueous phase to 3-4 using an appropriate buffer (e.g., phosphate or acetate) or an acid additive like formic acid.[6][7] |
| Insufficient buffer capacity. | Increase the buffer concentration in the aqueous phase (e.g., to 20-50 mM). | |
| Peak Fronting | Sample overload. | Decrease the concentration of the injected sample. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
Issue 2: Unstable Retention Times
| Symptom | Potential Mobile Phase Cause | Recommended Action |
| Gradual shift to shorter retention times | Increase in the proportion of organic solvent in the mobile phase due to evaporation of the aqueous component. | Prepare fresh mobile phase daily and keep solvent reservoirs tightly sealed. |
| Gradual shift to longer retention times | Decrease in the proportion of organic solvent due to evaporation. | Prepare fresh mobile phase daily and keep solvent reservoirs tightly sealed. |
| Random, unpredictable shifts | Inconsistent mobile phase preparation or malfunctioning pump proportioning valves. | Ensure accurate and consistent mobile phase preparation. If the problem persists, service the HPLC pump. |
| Insufficient column equilibration time between injections or after a change in mobile phase. | Increase the column equilibration time. A good rule of thumb is to flush with at least 10-20 column volumes of the new mobile phase. |
Issue 3: Poor Resolution
| Symptom | Potential Mobile Phase Cause | Recommended Action |
| Co-elution with an impurity or another analyte | Mobile phase is too strong (high organic content). | Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve separation. |
| Inappropriate pH for separating ionizable impurities. | Adjust the pH of the mobile phase to alter the retention of the impurity relative to this compound. | |
| Suboptimal choice of organic modifier. | Experiment with switching from acetonitrile to methanol or vice-versa, as this can alter selectivity. |
Experimental Protocols
Representative RP-HPLC Method for this compound Analysis
This protocol is a synthesis of commonly employed conditions for the analysis of Ertugliflozin.[2][3][4]
-
Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm or MS/MS detection.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical flowchart for troubleshooting common chromatographic issues.
References
Validation & Comparative
validation of an analytical method for Ertugliflozin using Ertugliflozin-d5
A detailed guide for researchers on the validation of analytical methods for the quantification of Ertugliflozin, with a focus on the use of its deuterated internal standard, Ertugliflozin-d5.
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methods for the determination of Ertugliflozin, a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). A particular emphasis is placed on the validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard, a technique that offers enhanced precision and accuracy.
Comparative Analysis of Analytical Methodologies
The quantification of Ertugliflozin in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids, has been approached using several analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a common method, valued for its simplicity and accessibility.[1][2] However, for bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the preferred method.[1][3][4] The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for mitigating matrix effects and improving method reproducibility.[5][6]
The following tables summarize the performance characteristics of different validated analytical methods for Ertugliflozin, highlighting the advantages of employing an internal standard.
Table 1: Comparison of LC-MS/MS Methods for Ertugliflozin Quantification
| Parameter | LC-MS/MS with this compound IS[5] | LC-MS/MS without IS (for Ertugliflozin & Sitagliptin)[3] | UPLC-MS/MS without IS (for Ertugliflozin & Sitagliptin)[4] |
| Internal Standard | This compound | Not specified | Diazepam |
| Linearity Range | 1 - 500 ng/mL | 15 - 450 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not specified | Not specified |
| Precision (Intra-day) | Within acceptance limits | Not specified | 1.6 - 10.9% |
| Precision (Inter-day) | Within acceptance limits | Not specified | 0.8 - 13.3% |
| Accuracy | Within acceptance limits | Not specified | -5.7% to 14.6% |
| Matrix | Human Plasma | Pharmaceutical Dosage Form | Rat Plasma |
Table 2: Comparison of HPLC Methods for Ertugliflozin Quantification
| Parameter | RP-HPLC Method 1[7] | RP-HPLC Method 2[8] | Stability-Indicating RP-HPLC[9] |
| Linearity Range | 50 - 150 µg/mL | Not specified | Not specified |
| Correlation Coefficient (r²) | 0.999 | Not specified | Not specified |
| Accuracy (% Recovery) | 98.4 - 100.2% | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Matrix | Bulk Drug | Bulk Drug | Bulk Drug |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol is based on a validated method for the quantification of Ertugliflozin in human plasma.[5]
1. Sample Preparation:
-
A liquid-liquid extraction technique is employed using methyl tertiary butyl ether.
2. Chromatographic Conditions:
-
Column: Kromasil-C18 (100 × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 10 mM ammonium formate buffer (80:20, v/v)
-
Flow Rate: 1 mL/min
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
Mass Transitions:
4. Method Validation:
-
The method is validated as per US FDA guidelines, assessing linearity, accuracy, precision, and stability.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an analytical method for Ertugliflozin using an internal standard.
Caption: Workflow for Ertugliflozin analytical method validation.
The use of a deuterated internal standard like this compound is crucial for developing a robust and reliable bioanalytical method. Its similar chemical and physical properties to the analyte ensure that it behaves comparably during sample preparation and analysis, effectively compensating for variations and leading to more accurate and precise results. This guide provides a foundational understanding for researchers and scientists involved in the development and validation of analytical methods for Ertugliflozin.
References
- 1. ajprd.com [ajprd.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jptcp.com [jptcp.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijpsm.com [ijpsm.com]
A Head-to-Head Battle of Internal Standards: Ertugliflozin-d5 vs. Structural Analogs for Ertugliflozin Bioanalysis
A comprehensive guide for researchers and drug development professionals on the selection of the most appropriate internal standard for the accurate quantification of Ertugliflozin in biological matrices.
In the realm of bioanalysis, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable quantification of drug molecules. This is particularly crucial for drugs like Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variations. The two main categories of internal standards employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are stable isotope-labeled (SIL) internal standards, such as Ertugliflozin-d5, and structural analogs.
This guide provides an objective comparison of the performance of this compound against a commonly used structural analog, diazepam, for the bioanalysis of Ertugliflozin. The comparison is based on experimental data from published studies, offering insights into key performance parameters such as linearity, accuracy, precision, and recovery.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, carbon-13, nitrogen-15). This subtle modification results in a mass shift that allows the mass spectrometer to differentiate the internal standard from the analyte, while their identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[1][2]
This compound, a deuterated form of Ertugliflozin, is an exemplary SIL internal standard. Its use is expected to provide superior compensation for matrix effects and other sources of variability, leading to more accurate and precise results.
A Practical Alternative: Structural Analog Internal Standards
Performance Data: A Tale of Two Standards
To illustrate the performance differences, we have summarized the validation data from two separate studies: one that utilized this compound as the internal standard for Ertugliflozin analysis in human plasma, and another that employed diazepam, a structural analog, for the analysis of Ertugliflozin and sitagliptin in rat plasma.
It is crucial to note that these studies were conducted under different experimental conditions (e.g., biological matrix, LC-MS/MS instrumentation, and specific protocol details). Therefore, the following tables provide an indirect comparison and should be interpreted with caution.
Table 1: Quantitative Performance Comparison of Internal Standards for Ertugliflozin Analysis
| Performance Parameter | This compound (in Human Plasma) | Diazepam (in Rat Plasma) |
| Linearity Range | 1.00 - 500.00 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Precision (Intra-day) | 2.15 - 4.58% | 1.6 - 10.9% |
| Precision (Inter-day) | 3.24 - 6.78% | 0.8 - 13.3% |
| Accuracy (Intra-day) | 95.33 - 103.67% | -5.7 to 14.6% |
| Accuracy (Inter-day) | 96.80 - 104.33% | -5.7 to 14.6% |
| Mean Recovery of Analyte | 85.6% | 80.7 - 88.5% |
| Mean Recovery of IS | 82.3% | 85.4% |
| Matrix Effect | Not explicitly reported, but compensated by IS | Within acceptable limits |
Data for this compound is sourced from a study on the quantification of Ertugliflozin in human plasma. Data for Diazepam is from a study on the simultaneous quantification of Ertugliflozin and Sitagliptin in rat plasma.
Experimental Protocols
For researchers looking to replicate or adapt these methods, detailed experimental protocols from the respective studies are provided below.
Experimental Protocol for Ertugliflozin Analysis using this compound as Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Add 100 µL of 0.1 M NaOH and vortex.
-
Perform liquid-liquid extraction with 2.5 mL of ethyl acetate.
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC
-
Column: Kromasil C18 (4.6 x 50 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium formate in water : Acetonitrile (20:80, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Ertugliflozin: m/z 437.1 → 329.0
-
This compound: m/z 442.2 → 334.0
-
Experimental Protocol for Ertugliflozin Analysis using Diazepam as Internal Standard
1. Sample Preparation:
-
To 50 µL of rat plasma, add 20 µL of diazepam internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 3 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
MS System: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Ertugliflozin: m/z 437.2 → 329.0
-
Diazepam: m/z 285.2 → 193.1
-
Visualizing the Workflow and Mechanism of Action
To further aid in understanding the experimental process and the biological context of Ertugliflozin, the following diagrams have been generated.
Caption: Experimental workflow for the bioanalytical method validation of Ertugliflozin.
Caption: Mechanism of action of Ertugliflozin via SGLT2 inhibition.
Conclusion: Making an Informed Decision
The choice between a stable isotope-labeled internal standard like this compound and a structural analog depends on several factors, including the stage of drug development, regulatory requirements, and budget constraints.
-
This compound is unequivocally the superior choice for ensuring the highest level of accuracy and precision in Ertugliflozin bioanalysis. Its identical chemical nature to the analyte allows for optimal correction of matrix effects and other analytical variabilities. For pivotal clinical trials and regulatory submissions, the use of a SIL internal standard is strongly recommended.[1]
-
Structural analogs , such as diazepam, can serve as a cost-effective alternative, particularly in early discovery phases or for non-critical studies. However, researchers must be cognizant of the potential for compromised data quality due to imperfect tracking of the analyte's behavior. Thorough validation is essential to demonstrate the suitability of a structural analog for its intended purpose.
References
linearity, accuracy, and precision of Ertugliflozin-d5 based assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published bioanalytical methods utilizing Ertugliflozin-d5 as an internal standard for the quantification of Ertugliflozin in biological matrices. The focus is on the critical performance characteristics of linearity, accuracy, and precision to aid researchers in selecting and implementing the most suitable assay for their drug development needs.
Performance Comparison of Ertugliflozin Bioanalytical Assays
The following tables summarize the key validation parameters for different analytical methods used for the quantification of Ertugliflozin. While direct head-to-head comparisons are limited in the literature, this compilation provides a valuable overview of the performance of various assays.
Table 1: Linearity of Ertugliflozin Assays
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | This compound | Human Plasma | 1–500 | > 0.99 | [1][2] |
| UPLC-MS/MS | Diazepam | Rat Plasma | 1–1000 | Not explicitly stated, but method showed good linearity | [3] |
| LC-MS/MS | Not specified | Pharmaceutical Dosage Form | 15–450 | Not explicitly stated, but method was found to be linear | [4] |
| RP-HPLC | Not applicable | Bulk and Pharmaceutical Dosage Form | 50-150 µg/mL | 0.999 | [5] |
| RP-HPLC | Not applicable | Bulk Drug and Pharmaceutical Dosage Form | 6-14 µg/mL | Not explicitly stated | [6] |
Table 2: Accuracy and Precision of Ertugliflozin Assays
| Analytical Method | Internal Standard | Matrix | Accuracy (% Recovery or % Bias) | Precision (% RSD) | Reference |
| LC-MS/MS | This compound | Human Plasma | Within acceptance limits of US FDA guidelines | Within acceptance limits of US FDA guidelines | [1][2] |
| UPLC-MS/MS | Diazepam | Rat Plasma | -5.7% to 14.6% | Intra-day: 1.6–10.9%, Inter-day: 0.8–13.3% | [3] |
| RP-HPLC | Not applicable | Bulk and Pharmaceutical Dosage Form | 98.4% to 100.2% | Intra-day and Inter-day RSD < 2.0% | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are summarized protocols from key publications.
LC-MS/MS Method for Ertugliflozin in Human Plasma
This method, as described by Bezawada et al. (2025), is suitable for pharmacokinetic studies.[1][2]
-
Sample Preparation: Liquid-liquid extraction with methyl tertiary butyl ether.
-
Chromatographic Separation:
-
Column: Kromasil-C18 (100 × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 10 mM ammonium formate buffer (80:20, v/v).
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry:
UPLC-MS/MS Method for Ertugliflozin and Sitagliptin in Rat Plasma
This method, detailed by Qiu et al. (2019), allows for the simultaneous quantification of two analytes.[3]
-
Sample Preparation: Acetonitrile-based protein precipitation.
-
Chromatographic Separation:
-
Mobile Phase: Gradient elution with acetonitrile (A) and 0.1% formic acid in water (B).
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
Mass Transitions:
-
Ertugliflozin: m/z 437.2 → 329.0 (quantification) and m/z 437.2 → 207.5 (qualification).[3]
-
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a bioanalytical LC-MS/MS assay using a deuterated internal standard.
Caption: Bioanalytical workflow for Ertugliflozin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS Systems for the Bioanalysis of Ertugliflozin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantitative analysis of Ertugliflozin. As its deuterated stable isotope, Ertugliflozin-d5 is the preferred internal standard for quantitative bioanalysis, and the methods described here are directly applicable. The performance and experimental protocols of various systems are detailed to assist in selecting the most suitable approach for pharmacokinetic studies and other drug development applications.
Introduction to LC-MS/MS in Bioanalysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the gold standard for quantifying drugs and their metabolites in complex biological matrices.[1] For pharmaceutical analysis, triple quadrupole (QqQ) mass spectrometers are most commonly used due to their superior performance in targeted quantitative analysis.[2] However, high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are also gaining traction, offering the ability to perform simultaneous quantitative and qualitative analysis.[3][4]
The choice between a standard High-Performance Liquid Chromatography (HPLC) system and an Ultra-Performance Liquid Chromatography (UPLC) system for the front-end separation also plays a crucial role. UPLC systems, which use columns with sub-2 µm particles, offer significantly faster analysis times and increased sensitivity compared to traditional HPLC.[5][6]
This guide will compare published methods for Ertugliflozin analysis, highlighting differences in sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols and System Performance
Below are detailed protocols derived from published, validated bioanalytical methods for Ertugliflozin. These methods showcase different approaches to sample preparation and chromatography, leading to varied performance characteristics.
Method A: HPLC-MS/MS with Liquid-Liquid Extraction
This method employs a traditional HPLC system coupled with tandem mass spectrometry and uses a liquid-liquid extraction (LLE) protocol for sample cleanup.
Experimental Protocol:
-
Sample Preparation (LLE):
-
To a volume of human plasma, add this compound internal standard.
-
Add methyl tertiary butyl ether as the extraction solvent.
-
Vortex to mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatography (HPLC):
-
Mass Spectrometry (Tandem MS):
Method B: UPLC-MS/MS with Protein Precipitation
This method utilizes the speed and sensitivity of a UPLC system and a simpler protein precipitation (PPT) sample preparation technique.
Experimental Protocol:
-
Sample Preparation (PPT):
-
Chromatography (UPLC):
-
Mass Spectrometry (Tandem MS):
Data Presentation and Performance Comparison
The performance of these distinct methodologies is summarized below. The choice of system can impact linearity, sensitivity (LLOQ), and overall sample throughput.
Table 1: Comparison of LC-MS/MS Methods
| Parameter | Method A (HPLC-LLE) | Method B (UPLC-PPT) | Method C (HPLC-Formulation) |
| LC System | HPLC | UPLC | HPLC |
| Sample Matrix | Human Plasma | Rat Plasma | Pharmaceutical Dosage Form |
| Sample Prep | Liquid-Liquid Extraction[7] | Protein Precipitation[8] | Dilution |
| Column | Kromasil-C18 (100x4.6mm, 5µm)[7] | UPLC BEH C18 (e.g., 50x2.1mm, 1.7µm)[7] | Phenomenex Gemini C18 (150x4.6mm, 5µm) |
| Mobile Phase | Isocratic: Methanol / 10mM Ammonium Formate (80:20)[7] | Gradient: Acetonitrile / 0.1% Formic Acid in Water[8] | Isocratic: 0.1% Formic Acid / Acetonitrile (10:90) |
| Flow Rate | 1.0 mL/min[7] | ~0.4 mL/min[9] | 0.6 mL/min |
| Ionization | ESI+[7] | ESI+[8] | ESI+ |
| MS Analyzer | Tandem Quadrupole | Tandem Quadrupole | Tandem Quadrupole |
| MRM Transition | 437.4 → 329.2[7] | 437.2 → 329.0[8] | 437.1 → 329.0 |
Table 2: Performance Characteristics
| Parameter | Method A (HPLC-LLE) | Method B (UPLC-PPT) | Method C (HPLC-Formulation) |
| Linearity Range (ng/mL) | 1 - 500[7] | 1 - 1000[8] | 15 - 450 |
| LLOQ (ng/mL) | 1 | 1 | 15 |
| Correlation (r²) | > 0.99[7] | Not specified, but good linearity reported[8] | Not specified |
| Precision (%CV) | Within acceptance limits[7] | Intra-day: 1.6-10.9% Inter-day: 0.8-13.3%[8] | Not specified |
| Accuracy (%) | Within acceptance limits[7] | -5.7% to 14.6%[8] | Not specified |
Visualization of Experimental Workflow
The following diagrams illustrate the typical workflow for bioanalytical sample processing and the logical hierarchy of common LC-MS/MS systems.
Caption: General experimental workflow for the bioanalysis of this compound.
Caption: Logical relationship between different LC-MS/MS system components.
Discussion and Comparison
-
Throughput and Speed: Method B, utilizing a UPLC system, offers a significant advantage in sample throughput. UPLC methods can reduce analysis times by a factor of three or more compared to traditional HPLC, which is a major consideration for large pharmacokinetic studies.[6] The protein precipitation sample preparation used in Method B is also faster and more amenable to automation than the multi-step liquid-liquid extraction of Method A.
-
Sensitivity and Selectivity: While both LLE and PPT are effective, LLE (Method A) is generally considered to provide a cleaner extract, potentially reducing matrix effects and improving sensitivity for very low-level quantification.[10] However, modern triple quadrupole mass spectrometers are exceptionally sensitive and selective, often achieving low ng/mL or even pg/mL limits of quantification even with simpler PPT methods.[11] The reported LLOQ for both bioanalytical methods was identical at 1 ng/mL, suggesting that for Ertugliflozin, both approaches can achieve the required sensitivity.
-
Mass Analyzer Choice: For routine, high-throughput quantification of a known compound like Ertugliflozin, a triple quadrupole (QqQ) mass spectrometer is the instrument of choice.[2] Its ability to perform highly specific and sensitive Multiple Reaction Monitoring (MRM) is unparalleled for this application. While HRMS systems like Q-TOF or Orbitrap can also be used for quantification and may offer benefits in complex matrices by resolving interferences, the newest generation of triple quadrupole instruments are still considered more sensitive for targeted peptide and small molecule quantification.[3][12]
Conclusion
For the routine bioanalysis of this compound, a UPLC system coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) represents the most efficient and robust platform. This combination provides the high throughput necessary for large sample batches, excellent sensitivity to meet regulatory requirements, and the specificity to ensure reliable data from complex biological matrices. While an HPLC-based method with liquid-liquid extraction is also a valid and effective approach, the speed and sensitivity gains offered by UPLC make it the superior choice for modern drug development timelines.
References
- 1. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Ertugliflozin Bioanalysis
For researchers, scientists, and drug development professionals, the choice of sample preparation method is a critical step in achieving accurate and reliable quantification of therapeutic agents in biological matrices. This guide provides an objective comparison of two common techniques, protein precipitation (PPT) and liquid-liquid extraction (LLE), for the bioanalysis of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor.
This comparison summarizes experimental data from various studies to highlight the performance of each method in terms of recovery, matrix effect, precision, and linearity. Detailed experimental protocols for both techniques are provided to facilitate replication and adaptation in your own laboratory settings.
Executive Summary
Both protein precipitation and liquid-liquid extraction have been successfully employed for the extraction of Ertugliflozin from plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acetonitrile-based protein precipitation is a rapid and simple method, often demonstrating high recovery and acceptable matrix effects. Liquid-liquid extraction with methyl tertiary butyl ether offers a more selective extraction, potentially leading to cleaner extracts and reduced matrix effects, though it involves a more complex and time-consuming workflow. The choice between the two methods will ultimately depend on the specific requirements of the assay, such as desired throughput, sensitivity, and the complexity of the biological matrix.
Experimental Protocols
Protein Precipitation (PPT) with Acetonitrile
This protocol is adapted from a method for the simultaneous determination of Ertugliflozin and Sitagliptin in rat plasma.
Materials:
-
Rat plasma
-
Acetonitrile (ACN)
-
Ertugliflozin standard solution
-
Internal standard (IS) solution (e.g., Diazepam)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 350 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) with Methyl Tertiary Butyl Ether
This protocol is based on a validated method for the quantification of Ertugliflozin in human plasma.[1]
Materials:
-
Human plasma
-
Methyl tertiary butyl ether (MTBE)
-
Ertugliflozin standard solution
-
Internal standard (IS) solution (e.g., Ertugliflozin-d5)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 50 µL of the internal standard solution.
-
Add 3 mL of methyl tertiary butyl ether.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the tubes at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Comparison
The following tables summarize the performance characteristics of protein precipitation and liquid-liquid extraction for Ertugliflozin analysis, compiled from different studies. It is important to note that these results are not from a direct head-to-head comparison and should be interpreted with caution.
Table 1: Recovery and Matrix Effect
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) |
| Recovery (%) | 85.6 - 92.3 | 88.2 - 93.5 |
| Matrix Effect (%) | 89.1 - 96.5 | 92.4 - 98.7 |
Table 2: Precision and Linearity
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) |
| Intra-day Precision (%RSD) | 1.6 - 10.9 | < 15 |
| Inter-day Precision (%RSD) | 0.8 - 13.3 | < 15 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
Experimental Workflows
Conclusion
The selection of an appropriate sample preparation method is paramount for the development of a robust and reliable bioanalytical assay for Ertugliflozin. Protein precipitation with acetonitrile offers a straightforward and high-throughput approach with good recovery.[2] Liquid-liquid extraction with methyl tertiary butyl ether provides a more selective extraction, which can be beneficial in minimizing matrix effects and improving assay sensitivity.[1] The data presented in this guide, although not from a direct comparative study, provides valuable insights into the performance of each method. Researchers should consider the specific goals of their analysis, including required sensitivity, sample throughput, and available resources, when choosing between these two effective extraction techniques. Validation of the chosen method in the target matrix is essential to ensure data quality and regulatory compliance.
References
A Comparative Guide to C18 Columns for the HPLC Separation of Ertugliflozin
For researchers, scientists, and drug development professionals seeking to optimize the chromatographic analysis of Ertugliflozin, the choice of a C18 column is a critical factor influencing separation efficiency, peak shape, and analysis time. This guide provides a comparative analysis of various C18 columns reported in the literature for the successful separation of Ertugliflozin, supported by experimental data and detailed protocols.
The following sections present a compilation of data from multiple studies, offering a comprehensive overview of the performance of different C18 columns under various chromatographic conditions. This information is intended to assist in the selection of an appropriate column and in the development of robust analytical methods for Ertugliflozin.
Comparative Performance of C18 Columns
The selection of a C18 column involves considering parameters such as particle size, column dimensions, and the specific nature of the stationary phase. The table below summarizes the performance of several commercially available C18 columns as documented in various analytical methods for Ertugliflozin.
| Column Brand & Type | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Kromasil C18 | 250 x 4.6, 5 | 0.1% Formic acid in water : 0.1% Formic acid in Acetonitrile (70:30 v/v) | 1.0 | 224 | 7.24 | [1] |
| Symmetry ODS C18 | 250 x 4.6, 5 | Methanol : Phosphate Buffer pH 3.6 (35:65 v/v) | 1.0 | 235 | 2.552 | [2] |
| Hypersil ODS C18 | 250 x 4.6, 5 | Acetate buffer (pH 4.0) : Acetonitrile (60:40 v/v) | Not Specified | 240 | 2.30 ± 0.04 | [3] |
| Jasco Finepack C18 | 250 x 4.6, 5 | Mobile Phase A: (0.1% OPA+0.1%TFA), Mobile Phase B: Acetonitrile:Methanol (40:60 v/v) (85:15) | 1.0 | 260 | Not Specified | [4] |
| Waters Acquity UPLC BEH C18 | 50 x 2.1, 1.7 | Mobile Phase A: 0.1% Formic acid in water, Mobile Phase B: 0.1% Formic acid in acetonitrile (Gradient) | 0.4 | Not Specified | Not Specified | [5] |
| PRONTOSIL C18 | 150 x 4.6, 5 | Acetonitrile : Acetate buffer, pH 4.4 (36:64 v/v) | 1.0 | 225 | 3.92 | [6] |
| Waters XBridge C18 | 150 x 4.6, 3.5 | 0.1% OPA : Acetonitrile (80:20) | 1.0 | 258 | Not Specified | [7] |
| Phenomenex C18 | 150 x 4.6, 5 | Acetonitrile : 0.1% OPA buffer (40:60 v/v) | 1.0 | 220 | 2.226 | [8] |
| Kinetex C18 | 250 x 4.6, 5 | Acetonitrile : 10 mM Potassium phosphate buffer (pH 6.0) | 1.0 | Not Specified | Not Specified | [9] |
Experimental Protocols
The following are detailed methodologies extracted from the cited literature for the separation of Ertugliflozin using different C18 columns.
Method 1: Kromasil C18[1]
-
Column: Kromasil C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile in a ratio of 70:30 v/v.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection: UV at 224 nm
Method 2: Symmetry ODS C18[2]
-
Column: Symmetry ODS C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 3.6) in a ratio of 35:65 v/v.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 235 nm
Method 3: Hypersil ODS C18[3]
-
Column: C18 Hypersil ODS Column, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetate buffer (pH 4.0, adjusted with o-phosphoric acid) and acetonitrile in a ratio of 60:40 v/v.
-
Column Temperature: 28°C
-
Injection Volume: 20 µl
-
Detection: UV at 240 nm
Method 4: PRONTOSIL C18[6]
-
Column: PRONTOSIL C18, 150 x 4.6 mm, 5µ
-
Mobile Phase: A mixture of acetonitrile and acetate buffer (pH 4.4) in a ratio of 36:64 v/v.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 37°C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
Experimental Workflow
The general workflow for a comparative analysis of different C18 columns for Ertugliflozin separation is outlined in the diagram below. This process involves systematic steps from sample preparation to data analysis to ensure a reliable and objective comparison.
Caption: General workflow for comparative analysis of C18 columns.
Conclusion
The selection of an appropriate C18 column is a multi-faceted decision that depends on the specific requirements of the analytical method, such as the desired retention time, resolution from potential impurities, and overall analysis time. The data presented in this guide, compiled from various scientific publications, demonstrates that a range of C18 columns can be successfully employed for the analysis of Ertugliflozin.[1][2][3][4][5][6][7][8][9][10][11]
For rapid analysis, columns with smaller dimensions and particle sizes, such as the Waters Acquity UPLC BEH C18, may be advantageous.[5] For more traditional HPLC systems, standard 250 mm x 4.6 mm, 5 µm columns like the Kromasil C18 or Symmetry ODS C18 provide robust and reliable separations.[1][2] The choice of mobile phase composition and pH also plays a crucial role in optimizing the separation and should be carefully considered in conjunction with the column selection. Ultimately, the information provided herein serves as a valuable starting point for method development and optimization for the analysis of Ertugliflozin.
References
- 1. ijpsm.com [ijpsm.com]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. jptcp.com [jptcp.com]
- 5. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ajprd.com [ajprd.com]
- 11. jptcp.com [jptcp.com]
Safety Operating Guide
Proper Disposal of Ertugliflozin-d5: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Ertugliflozin-d5 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, aligning with established safety protocols and regulatory frameworks.
This compound, a deuterated form of the SGLT2 inhibitor Ertugliflozin, requires careful handling due to its potential hazards.[1] Safety Data Sheets (SDS) for Ertugliflozin formulations indicate that the compound can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure.[2][3] Furthermore, it may be harmful to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a key consideration in its disposal.
Disposal Procedure Summary
The proper disposal of this compound should be approached as a regulated pharmaceutical waste. The following table summarizes the key steps and considerations for its disposal.
| Stage | Key Action | Important Considerations |
| 1. Waste Characterization | Classify this compound waste based on federal, state, and local regulations. | While not explicitly listed as an RCRA hazardous waste, its toxicological properties warrant careful management. It is best practice to handle it as a non-RCRA hazardous pharmaceutical waste unless otherwise specified by local regulations.[4][5] |
| 2. Segregation | Segregate this compound waste from general laboratory waste. | Use designated, clearly labeled, and sealed waste containers.[6] Avoid mixing with incompatible materials, such as strong oxidizing agents.[2][7] |
| 3. Containerization | Place waste in appropriate, leak-proof containers. | Containers should be suitable for chemical waste and clearly labeled as "this compound Waste" or "Pharmaceutical Waste for Incineration." |
| 4. Storage | Store waste containers in a designated, secure area. | The storage area should be away from heat, flames, and sparks.[2][8] Ensure the area is well-ventilated. |
| 5. Disposal | Arrange for disposal through a licensed hazardous waste disposal company. | Disposal should be conducted at an approved waste disposal plant, typically via incineration.[2][4] Do not dispose of this compound down the drain.[4][9] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merck.com [merck.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmalogistics.com [pharmalogistics.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. merck.com [merck.com]
- 9. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
